Product packaging for Elucaine(Cat. No.:CAS No. 25314-87-8)

Elucaine

Cat. No.: B1671190
CAS No.: 25314-87-8
M. Wt: 297.4 g/mol
InChI Key: AVXDZNOJIVOGRR-UHFFFAOYSA-N
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Description

Elucaine, with the CAS registry number 25314-87-8, is an organic compound with the molecular formula C 19 H 23 NO 2 and a molecular weight of 297.39 g/mol . It is systematically identified as 2-(diethylamino)-1-phenylethyl benzoate . From a pharmacological perspective, this compound is characterized as a muscarinic acetylcholine receptor antagonist and has been noted for its anti-ulcerative activity in research settings . This specific mechanism of action makes it a compound of interest for studying gastrointestinal pathways and receptor functions. Pre-clinical toxicology data exists for this substance, including a reported lethal dose (LDLo) of 892 mg/kg via the subcutaneous route in mice and 27 mg/kg via the intravenous route in rabbits . Key physicochemical properties include a calculated density of approximately 1.068 g/cm³ and a high boiling point of around 411.5°C at 760 mmHg . The compound's structure, which can be represented by the SMILES string C1=CC=CC=C1C(OC(C2=CC=CC=C2)=O)CN(CC)CC , features both benzoate and diethylamino substituents . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for scientific reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO2 B1671190 Elucaine CAS No. 25314-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(diethylamino)-1-phenylethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDZNOJIVOGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865203
Record name 2-(Diethylamino)-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25314-87-8
Record name Elucaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025314878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EW9V00UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucaine mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific and medical databases has yielded no information on a compound referred to as "Elucaine." This suggests that "this compound" may be a substance that is not yet described in the scientific literature, a proprietary codename not in the public domain, or a possible misspelling of an existing therapeutic agent.

To provide an accurate and in-depth technical guide on the mechanism of action as requested, further clarification is required. If you are able to provide an alternative name, a chemical identifier (such as a CAS number), the class of compound, or any affiliated research institution or publication, it may be possible to locate the relevant information.

Without this foundational information, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and mechanism of action diagrams. We are prepared to proceed with your request upon receipt of additional details.

Elucaine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Dual-Action Anesthetic Agent

Abstract

Elucaine, identified by the CAS number 25314-87-8, is a chemical entity with a dual pharmacological classification, acting as both a local anesthetic and a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological activities. The document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, offering available data on its chemical characteristics and insights into its potential mechanisms of action. While specific experimental protocols for this compound are not extensively detailed in publicly accessible literature, this guide furnishes general methodologies for analogous compounds, providing a framework for future investigation.

Chemical Structure and Properties

This compound is a tertiary amine and a benzoate ester. Its chemical structure is fundamental to its pharmacological activity, combining a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group—a classic arrangement for local anesthetic agents.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₉H₂₃NO₂[1][2]
Molecular Weight 297.39 g/mol [1][2]
IUPAC Name (Racemic) (RS)-2-(diethylamino)-1-phenylethyl benzoateN/A
IUPAC Name ((R)-enantiomer) (R)-2-(diethylamino)-1-phenylethyl benzoate[3]
CAS Number 25314-87-8 (racemic)
Boiling Point 411.5°C at 760 mmHg
Appearance Solid
Purity >98.00% (commercially available samples)
Solubility Soluble in DMSO

Pharmacological Profile

This compound exhibits a dual mechanism of action, which is of significant interest in pharmacology and drug development.

Local Anesthetic Activity

As a local anesthetic, this compound is presumed to function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials in nerve fibers, thereby preventing the transmission of pain signals. The efficacy of local anesthetics is influenced by factors such as their pKa, lipid solubility, and protein binding, which determine the onset and duration of action.

Muscarinic Acetylcholine Receptor Antagonism

This compound is also classified as a muscarinic acetylcholine receptor antagonist. These agents competitively block the binding of the neurotransmitter acetylcholine to muscarinic receptors, which are found on various effector cells, including smooth muscle and glandular tissue. This antagonism can lead to a range of physiological effects, such as reduced muscle spasms and decreased secretions. One source suggests this compound has anti-ulcerative activity, which would be consistent with its antimuscarinic properties.

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis, analysis, and pharmacological testing of this compound are not extensively published. However, established methodologies for similar compounds can be adapted for its study.

Synthesis

A general synthetic route for compounds structurally related to this compound, such as other amino esters, often involves the esterification of an amino alcohol with a carboxylic acid or its derivative. For instance, a plausible synthesis for this compound could involve the reaction of 2-(diethylamino)-1-phenylethanol with benzoyl chloride in the presence of a base.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_conditions Conditions cluster_product Product cluster_purification Workup & Purification 2_diethylamino_1_phenylethanol 2-(diethylamino)-1-phenylethanol reaction Esterification 2_diethylamino_1_phenylethanol->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction workup Aqueous Workup reaction->workup base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction This compound This compound purification Chromatography workup->purification purification->this compound

Caption: General workflow for HPLC analysis of this compound.

For the analysis of volatile impurities or for certain quantification purposes, a GC method could be developed.

Table 3: Proposed GC Method Parameters for this compound Analysis

ParameterProposed Condition
Column Capillary column with a polar stationary phase
Carrier Gas Helium or Nitrogen
Injector Temperature ~280°C
Oven Temperature Program Ramped temperature program to ensure elution of the analyte
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Note: This is a hypothetical method and would require optimization and validation.

Pharmacological Assays

The local anesthetic effect of this compound can be assessed in vitro using isolated nerve preparations, such as the frog sciatic nerve. The assay would involve measuring the reduction in the compound action potential amplitude upon exposure to different concentrations of this compound.

Table 4: Protocol for In Vitro Sciatic Nerve Block Assay

StepProcedure
1. Preparation Isolate the sciatic nerve from a frog and mount it in a three-chambered recording bath.
2. Stimulation & Recording Stimulate the nerve at one end and record the compound action potential (CAP) at the other end.
3. Drug Application Apply varying concentrations of this compound solution to the nerve in the central chamber.
4. Measurement Record the change in CAP amplitude over time.
5. Analysis Calculate the concentration-dependent inhibition of the CAP to determine the potency of this compound.

In vivo models, such as the mouse tail-flick test or the rat sciatic nerve block model, can be used to evaluate the anesthetic efficacy and duration of action of this compound.

Table 5: Protocol for In Vivo Tail-Flick Latency Assay

StepProcedure
1. Animal Model Use mice or rats as the animal model.
2. Baseline Measurement Measure the baseline tail-flick latency in response to a thermal stimulus.
3. Drug Administration Administer this compound via subcutaneous injection at the base of the tail.
4. Post-treatment Measurement Measure the tail-flick latency at various time points after drug administration.
5. Analysis Determine the peak effect and duration of the anesthetic action.

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptor subtypes.

Table 6: Protocol for Muscarinic Receptor Binding Assay

StepProcedure
1. Preparation Prepare cell membrane homogenates expressing the muscarinic receptor subtype of interest (M1-M5).
2. Incubation Incubate the membrane preparation with a known radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.
3. Separation Separate the bound from free radioligand by rapid filtration.
4. Quantification Quantify the radioactivity of the bound ligand using liquid scintillation counting.
5. Analysis Calculate the Ki (inhibition constant) of this compound for the specific receptor subtype.

Signaling Pathways

The primary signaling pathway associated with the local anesthetic action of this compound is the inhibition of voltage-gated sodium channels, which directly prevents nerve impulse propagation.

For its muscarinic antagonist activity, this compound would interfere with G-protein coupled receptor (GPCR) signaling. Muscarinic receptors, upon activation by acetylcholine, couple to various G proteins to initiate intracellular signaling cascades. For example, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors usually couple to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. By blocking these receptors, this compound would prevent these downstream signaling events. The specific intracellular signaling pathways affected by this compound would depend on its binding affinity for the different muscarinic receptor subtypes.

Diagram of a General Muscarinic Receptor Signaling Pathway that would be inhibited by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Muscarinic Receptor (e.g., M1, M3) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response acetylcholine Acetylcholine acetylcholine->receptor Activates This compound This compound This compound->receptor Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway inhibited by this compound.

Conclusion

This compound presents an interesting pharmacological profile with dual activity as a local anesthetic and a muscarinic receptor antagonist. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties and specific pharmacological actions requires further experimental investigation. The general methodologies outlined in this guide for synthesis, analysis, and pharmacological evaluation provide a solid foundation for researchers to build upon. Future studies should focus on determining key physicochemical parameters, elucidating the affinity of this compound for various sodium channel and muscarinic receptor subtypes, and exploring its effects on intracellular signaling pathways to fully characterize its therapeutic potential.

References

Elucaine in Research: An Overview of a Sparsely Documented Local Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's research applications is critical. However, in the case of Elucaine, a substance classified as a local anesthetic, the publicly available scientific literature is remarkably limited. Despite its identification as a potential agent for inducing local anesthesia, detailed in-depth research, including clinical studies, quantitative efficacy data, and established experimental protocols, remains largely absent from prominent scientific databases.

The Landscape of Local Anesthetic Research: A Proxy for Understanding this compound's Potential

To contextualize where this compound would fit within a research framework, it is useful to examine the common methodologies and data points collected for other well-documented local anesthetics.

Data Presentation in Local Anesthetic Studies

Research on local anesthetics typically involves the collection and presentation of quantitative data to compare the efficacy, potency, and safety of different compounds. A hypothetical table for a compound like this compound, were the data available, would resemble the following:

ParameterMeasurementExperimental ModelReference
Potency
IC50 (Sodium Channel Block)Value (e.g., µM)In vitro (e.g., patch clamp on specific cell line)[Hypothetical Study 1]
Efficacy
Duration of Nerve BlockTime (e.g., minutes)In vivo (e.g., rodent sciatic nerve block)[Hypothetical Study 2]
Onset of ActionTime (e.g., minutes)In vivo (e.g., rodent sciatic nerve block)[Hypothetical Study 2]
Toxicity
LD50Dose (e.g., mg/kg)In vivo (e.g., rodent model)[Hypothetical Study 3]
Cytotoxicity (CC50)Concentration (e.g., µM)In vitro (e.g., cell viability assay)[Hypothetical Study 4]

It is crucial to reiterate that the above table is a template and does not contain actual data for this compound due to the absence of such information in the reviewed literature.

Common Experimental Protocols in Local Anesthetic Research

The investigation of a local anesthetic's properties involves a range of standard experimental procedures, from in vitro assays to in vivo animal models.

In Vitro Electrophysiology:

  • Patch-Clamp Technique: This "gold standard" method is used to study the effect of a local anesthetic on ion channels. A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single or a small number of ion channels. For a local anesthetic, this technique would be employed to quantify its ability to block sodium channels. The protocol would involve:

    • Culturing a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

    • Establishing a whole-cell patch-clamp configuration.

    • Applying voltage protocols to elicit sodium currents.

    • Perfusing the cells with varying concentrations of the local anesthetic.

    • Recording the reduction in sodium current to determine the concentration-response relationship and calculate the IC50.

In Vivo Animal Models:

  • Rodent Sciatic Nerve Block: This is a common model to assess the efficacy and duration of action of a local anesthetic. The protocol generally includes:

    • Anesthetizing the animal (e.g., a rat or mouse).

    • Surgically exposing the sciatic nerve.

    • Injecting the local anesthetic solution in the vicinity of the nerve.

    • Assessing the degree of nerve block over time using sensory and motor function tests (e.g., tail-flick test, hot plate test, or assessment of motor coordination).

    • Recording the onset time and the duration of the anesthetic effect.

Visualizing the Mechanism and Workflow

Given the lack of specific data for this compound, diagrams can be constructed to illustrate the general principles of local anesthetic action and the typical workflow for their evaluation.

Caption: General mechanism of local anesthetic action on a voltage-gated sodium channel.

ResearchWorkflow A Compound Synthesis & Identification (this compound) B In Vitro Screening (e.g., Patch Clamp for Na+ Channel Blockade) A->B C Quantitative Analysis (IC50 Determination) B->C D In Vivo Efficacy Studies (e.g., Rodent Nerve Block) C->D E Pharmacokinetic & Toxicology Studies D->E F Data Analysis & Comparative Evaluation E->F G Preclinical Development Decision F->G

Caption: A typical preclinical research workflow for a local anesthetic.

Conclusion

While this compound is cataloged as a local anesthetic, its footprint in the scientific research landscape is minimal. For researchers and drug development professionals, this presents a significant knowledge gap. The established principles and methodologies used for other local anesthetics provide a clear roadmap for how this compound could be investigated. However, without dedicated studies to generate specific data on its pharmacological and toxicological profile, its potential utility and safety in a research or clinical context remain speculative. Future research would be necessary to elucidate the specific properties of this compound and determine its place, if any, within the armamentarium of local anesthetics.

An In-depth Technical Guide to the Synthesis of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucaine, known by its systematic name α-((diethylamino)methyl)benzenemethanol benzoate, is a chemical compound classified as an anesthetic agent[1]. Its chemical formula is C19H23NO2, with a molecular weight of 297.39 g/mol [1][2]. This technical guide outlines a feasible synthesis pathway for this compound based on established organic chemistry principles and analogous reactions found in the scientific literature. The synthesis is a two-step process involving the formation of an amino alcohol precursor followed by its esterification.

This compound Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

  • Synthesis of the Precursor Alcohol: Formation of α-((diethylamino)methyl)benzenemethanol.

  • Esterification: Reaction of the precursor alcohol with a benzoic acid derivative to yield this compound.

A generalized workflow for this synthesis is presented below.

Elucaine_Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_product Final Product Styrene_Oxide Styrene Oxide Step1 Step 1: Synthesis of α-((diethylamino)methyl)benzenemethanol Styrene_Oxide->Step1 Diethylamine Diethylamine Diethylamine->Step1 Benzoic_Acid Benzoic Acid or Benzoyl Chloride Step2 Step 2: Esterification Benzoic_Acid->Step2 Step1->Step2 Precursor Alcohol This compound This compound Step2->this compound

Figure 1: A logical workflow diagram illustrating the proposed two-step synthesis pathway for this compound from its primary precursors.

Precursors for this compound Synthesis

The primary precursors required for the synthesis of this compound are:

  • Styrene Oxide: An epoxide used to introduce the 2-hydroxy-2-phenylethyl moiety.

  • Diethylamine: A secondary amine that provides the diethylamino group.

  • Benzoic Acid or a reactive derivative (e.g., Benzoyl Chloride): The acylating agent for the final esterification step.

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound. These protocols are based on analogous syntheses of similar chemical structures.

Step 1: Synthesis of α-((diethylamino)methyl)benzenemethanol

This procedure is adapted from the synthesis of similar amino alcohols, which involves the ring-opening of an epoxide with an amine[3][4].

  • Reaction Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with styrene oxide and an excess of diethylamine. Ethanol can be used as a solvent to facilitate the reaction.

  • Procedure:

    • Combine styrene oxide and a molar excess of diethylamine in a suitable solvent such as ethanol.

    • Heat the mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess diethylamine under reduced pressure using a rotary evaporator.

    • The resulting crude product, α-((diethylamino)methyl)benzenemethanol, can be purified by vacuum distillation or column chromatography.

Step 2: Esterification to form this compound

The precursor alcohol, α-((diethylamino)methyl)benzenemethanol, is esterified with benzoic acid or a more reactive derivative like benzoyl chloride. Direct esterification with benzoic acid is a common method for synthesizing benzoate esters.

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus (if using benzoic acid with azeotropic removal of water), a reflux condenser, and a magnetic stirrer.

  • Procedure using Benzoic Acid:

    • To the flask, add α-((diethylamino)methyl)benzenemethanol, a slight molar excess of benzoic acid, and an acidic catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) in an inert solvent like toluene.

    • Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the completion of the esterification.

    • Cool the reaction mixture and wash it with an aqueous solution of sodium bicarbonate to remove the unreacted benzoic acid and the catalyst.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Alternative Procedure using Benzoyl Chloride:

    • Dissolve α-((diethylamino)methyl)benzenemethanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add benzoyl chloride dropwise to the cooled solution with stirring.

    • Allow the reaction to proceed at room temperature for a few hours.

    • Quench the reaction by adding water.

    • Separate the organic layer, wash it with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The final product, this compound, can be further purified by column chromatography or crystallization.

Quantitative Data

Currently, there is no publicly available quantitative data, such as reaction yields, spectroscopic data (NMR, IR, MS), or purity analysis, specifically for the synthesis of this compound. Researchers undertaking this synthesis would need to perform their own analytical characterization to determine these parameters.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process and does not involve biological signaling pathways. The logical relationship between the components of the synthesis is a linear progression from precursors to the final product, as illustrated in the workflow diagram above. The core logic is the sequential formation of an amino alcohol followed by its esterification.

Elucaine_Chemical_Transformation Styrene_Oxide Styrene Oxide Precursor_Alcohol α-((diethylamino)methyl)benzenemethanol Styrene_Oxide->Precursor_Alcohol + Diethylamine (Epoxide Ring Opening) Diethylamine Diethylamine Diethylamine->Precursor_Alcohol This compound This compound Precursor_Alcohol->this compound + Benzoic Acid Deriv. (Esterification) Benzoic_Acid_Deriv Benzoic Acid or Benzoyl Chloride Benzoic_Acid_Deriv->this compound

Figure 2: A diagram illustrating the chemical transformations in the synthesis of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a drug named "Elucaine" is not available in publicly accessible scientific literature or databases. The following guide has been generated using Lidocaine as a representative local anesthetic to demonstrate the requested format and content structure. All data, experimental protocols, and diagrams provided herein pertain to Lidocaine and should be treated as a template.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Lidocaine, a widely used amide-type local anesthetic and antiarrhythmic agent. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Lidocaine can be administered via various routes, including topical, infiltrative, and intravenous. Its absorption is dependent on the site of administration, dosage, and the presence of vasoconstrictors.

  • Topical: Absorption through intact skin is slow.

  • Mucous Membranes: Rapidly absorbed from the tracheal mucosa.

  • Intravenous: Bioavailability is 100% by definition.

Distribution

Lidocaine is distributed throughout the body, with the highest concentrations found in well-perfused organs.

  • Volume of Distribution (Vd): Approximately 1.6 L/kg.

  • Protein Binding: Binds to plasma proteins, primarily alpha-1-acid glycoprotein (AAG). Binding is variable and concentration-dependent, typically around 60-80%.

Metabolism

Lidocaine is extensively metabolized in the liver.

  • Primary Pathway: N-dealkylation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) to its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).

  • Metabolites: MEGX and GX are pharmacologically active and can contribute to both the therapeutic and toxic effects of the drug.

Excretion

The metabolites and a small portion of unchanged drug are excreted by the kidneys.

  • Elimination Half-life: Approximately 1.5-2 hours for Lidocaine. The half-lives of MEGX and GX are longer.

  • Clearance: Primarily dependent on hepatic blood flow and enzyme activity.

Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of Lidocaine

ParameterValueUnit
Bioavailability (IV)100%
Volume of Distribution (Vd)1.6L/kg
Plasma Protein Binding60 - 80%
Elimination Half-life1.5 - 2.0hours
Total Body Clearance0.64L/min
Primary MetabolitesMonoethylglycinexylidide (MEGX), Glycinexylidide (GX)N/A
Primary Route of EliminationHepatic Metabolism (>90%)N/A

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action.

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.

  • The uncharged form of Lidocaine crosses the cell membrane.

  • Inside the cell, it becomes protonated (charged).

  • The charged form binds to the intracellular portion of the voltage-gated sodium channel.

  • This binding stabilizes the channel in its inactive state.

  • The influx of sodium ions is prevented, thereby blocking the initiation and conduction of nerve impulses.

Dose-Response Relationship

The effects of Lidocaine are dose-dependent. At lower concentrations, it produces analgesia without significant motor blockade. As the concentration increases, it can lead to complete sensory and motor blockade. Systemic exposure can lead to effects on the central nervous system (CNS) and cardiovascular system.

Table 2: Systemic Plasma Concentrations and Clinical Effects of Lidocaine

Plasma Concentration (µg/mL)Clinical Effect
1.5 - 5.0Antiarrhythmic effects
5.0 - 9.0CNS depression/excitation (drowsiness, dizziness, paresthesia)
> 9.0Seizures, respiratory depression, coma
> 20.0Cardiovascular collapse

Experimental Protocols

Protocol: Determination of Lidocaine Plasma Concentration

Objective: To quantify the concentration of Lidocaine in plasma samples using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Collect blood samples in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate plasma.

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Quantification: Compare the peak area of Lidocaine in the sample to a standard curve generated with known concentrations.

Visualizations

Signaling Pathway: Sodium Channel Blockade

SodiumChannelBlockade cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lidocaine_ext Lidocaine (Uncharged) Lidocaine_int Lidocaine (Charged) Lidocaine_ext->Lidocaine_int Diffusion NaChannel_closed Na+ Channel (Resting State) NaChannel_open Na+ Channel (Open State) NaChannel_inactive Na+ Channel (Inactive State) Na_int Na+ NaChannel_open->Na_int Na+ Influx Block Blockade of Na+ Influx NaChannel_inactive->Block Lidocaine_int->NaChannel_inactive Binding Na_ext Na+ Na_ext->NaChannel_open Depolarization PK_Workflow cluster_study Clinical Study Phase cluster_lab Laboratory Analysis Phase cluster_data Data Interpretation Phase Dosing Drug Administration (e.g., IV Infusion) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis HPLC-UV Analysis Extraction->Analysis Quantification Concentration-Time Data Analysis->Quantification Modeling PK Modeling (e.g., Non-compartmental) Quantification->Modeling Parameters Calculate PK Parameters (t½, Vd, CL) Modeling->Parameters

Elucaine: A Technical Guide to an Ester-Based Local Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elucaine is a local anesthetic belonging to the ester class of compounds. Its chemical designation is α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester). This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties and the general principles of its synthesis and mechanism of action as inferred from its structural class. Due to the limited publicly available information specific to this compound, this guide leverages established knowledge of ester-type local anesthetics to present a probable scientific context for its function and development. All quantitative data and experimental protocols are presented as representative examples for this class of compounds.

Introduction to this compound and the History of Ester Local Anesthetics

The development of local anesthetics is a cornerstone of modern medicine, enabling a wide range of surgical and dental procedures with minimal patient discomfort. The history of these agents began with the discovery of the anesthetic properties of cocaine in the late 19th century.[1][2][3] The significant toxicity and addictive potential of cocaine spurred the search for safer alternatives.[3] This led to the synthesis of the first ester-type local anesthetic, procaine, in 1904 by Alfred Einhorn.[2] The fundamental structure of procaine—an aromatic ring linked by an ester chain to an ionizable tertiary amine—became the template for a new generation of local anesthetics.

This compound, as α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester), fits within this classic structural motif. While the specific discovery and developmental history of this compound are not well-documented in publicly accessible literature, its chemical structure suggests it was developed as part of the ongoing effort to refine the efficacy and safety profile of ester-based local anesthetics.

Chemical and Physical Properties

The fundamental properties of a local anesthetic influence its clinical performance, including potency, onset of action, and duration.

PropertyDataSource/Analogy
Chemical Name α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester)GSRS Database
CAS Number 25314-87-8GSRS Database
Molecular Formula C₁₉H₂₃NO₂GSRS Database
Molecular Weight 297.39 g/mol GSRS Database
pKa (Representative) 8.5 - 9.0General Ester Anesthetics
Lipid Solubility (Representative) Moderate to HighGeneral Ester Anesthetics
Protein Binding (Representative) ModerateGeneral Ester Anesthetics

Note: Representative data is based on typical values for ester local anesthetics of similar structure, as specific experimental values for this compound are not available.

Synthesis of this compound

The synthesis of this compound, like other ester local anesthetics, would logically proceed through a multi-step process involving the formation of the key amino alcohol intermediate followed by esterification.

Experimental Protocol: Representative Synthesis

Objective: To synthesize α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester).

Materials:

  • Benzaldehyde

  • Diethylamine

  • Sodium cyanide

  • Benzoic acid

  • Strong acid catalyst (e.g., H₂SO₄)

  • Appropriate solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, separatory funnel, distillation setup)

Methodology:

  • Synthesis of the Amino Alcohol Intermediate (α-[(Diethylamino)methyl]benzyl alcohol):

    • A common route is the Strecker synthesis or a related aminoalkylation reaction.

    • Equimolar amounts of benzaldehyde and diethylamine are reacted in a suitable solvent.

    • An aqueous solution of sodium cyanide is added dropwise under controlled temperature to form the corresponding aminonitrile.

    • The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the amino acid, which is subsequently decarboxylated to the amino alcohol.

    • Alternative: Reductive amination of a suitable keto-precursor.

  • Esterification:

    • The synthesized α-[(Diethylamino)methyl]benzyl alcohol is reacted with benzoic acid in the presence of a strong acid catalyst.

    • The reaction mixture is typically heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

    • The crude ester is then purified using techniques such as extraction, washing to remove unreacted acid, and distillation or crystallization.

  • Salt Formation (Optional):

    • For improved stability and water solubility, the final product can be converted to a salt (e.g., hydrochloride) by reacting it with the corresponding acid in a suitable solvent.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Conceptual Synthesis of this compound benzaldehyde Benzaldehyde aminonitrile Intermediate Aminonitrile benzaldehyde->aminonitrile + Diethylamine + NaCN diethylamine Diethylamine diethylamine->aminonitrile amino_alcohol α-[(Diethylamino)methyl]benzyl alcohol aminonitrile->amino_alcohol Hydrolysis This compound This compound (Ester Product) amino_alcohol->this compound + Benzoic Acid (Esterification) benzoic_acid Benzoic Acid benzoic_acid->this compound G cluster_moa Mechanism of Action of Ester Local Anesthetics la_ext This compound (Uncharged) Extracellular membrane Nerve Cell Membrane la_ext->membrane Diffusion la_int This compound (Uncharged) Intracellular membrane->la_int la_ion This compound (Charged) Intracellular la_int->la_ion Protonation (Low pH) na_channel Voltage-Gated Sodium Channel la_ion->na_channel Binds to receptor no_ap Blockade of Action Potential na_channel->no_ap Inactivation ap Action Potential Propagation ap->na_channel Requires open channel

References

Elucaine: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elucaine is a pharmaceutical compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for conducting solubility and stability studies on this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard procedures and theoretical considerations that would be applied to characterize this molecule.

This compound: Chemical Profile

A foundational understanding of this compound's chemical structure is essential for predicting its solubility and stability characteristics.

Chemical Structure:

  • IUPAC Name: (2-benzoyloxy-2-phenylethyl)diethylamine

  • CAS Number: 25314-87-8

  • Molecular Formula: C₁₉H₂₃NO₂

  • Molecular Weight: 297.39 g/mol

Key Functional Groups:

The structure of this compound features two key functional groups that will dictate its chemical behavior: a tertiary amine and an ester linkage. The presence of two phenyl rings contributes to the molecule's lipophilicity.

Part 1: Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. The "like dissolves like" principle is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Theoretical Solubility Profile of this compound

Based on its structure, this compound is expected to be a weakly basic and lipophilic compound.

  • The tertiary amine group can be protonated in acidic conditions, forming a more water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing as the pH decreases.

  • The presence of two phenyl rings and the overall hydrocarbon content contribute to its lipophilic character, suggesting good solubility in organic solvents.

  • Published data indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1].

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, the following experimental protocols are recommended.

1. Equilibrium Solubility Method (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

  • Procedure:

    • An excess amount of this compound powder is added to a known volume of the test solvent in a sealed container (e.g., a glass vial).

    • The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand to permit the settling of undissolved solids.

    • An aliquot of the supernatant is carefully withdrawn and filtered (using a filter that does not bind the drug) to remove any undissolved particles.

    • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solvents to be Tested: A range of solvents with varying polarities should be investigated, including:

    • Water (at different pH values, e.g., 2, 4, 6.8, 7.4)

    • Ethanol

    • Methanol

    • Propylene glycol

    • Polyethylene glycol (PEG) 400

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

2. Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to provide a rapid assessment of solubility.

  • Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

  • Procedure:

    • A concentrated stock solution of this compound is prepared in a highly organic solvent (e.g., DMSO).

    • Small volumes of this stock solution are incrementally added to an aqueous buffer system.

    • The appearance of precipitate is monitored, often using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL or µg/mL)
Purified Water (pH 7.0)25[Data to be determined]
0.1 N HCl (pH 1.2)25[Data to be determined]
Phosphate Buffer (pH 6.8)25[Data to be determined]
Ethanol25[Data to be determined]
Propylene Glycol25[Data to be determined]
DMSO25Soluble[1]

Part 2: Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies inform storage conditions, packaging requirements, and the development of stability-indicating analytical methods.

Predicted Stability Profile of this compound

The functional groups in this compound provide clues to its potential degradation pathways.

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into benzoic acid and a diethylamino-substituted alcohol. This is often the most common degradation pathway for ester-containing drugs.

  • Oxidation: The tertiary amine group could be susceptible to oxidation, potentially forming an N-oxide.

  • Thermolysis: High temperatures may induce degradation.

  • Photolysis: Exposure to light, particularly UV light, could lead to degradation.

Experimental Protocols for Stability Testing

1. Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.

  • Objective: To intentionally degrade the this compound molecule to an extent that allows for the identification of degradation products and the validation of a stability-indicating analytical method.

  • General Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.

    • Samples are exposed for a defined period.

    • At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method.

    • The goal is to achieve approximately 5-20% degradation of the parent compound.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N to 1 N HCl, heated (e.g., 60-80°C).

    • Base Hydrolysis: 0.1 N to 1 N NaOH, at room temperature or heated.

    • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.

    • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-100°C).

    • Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

2. ICH Stability Studies

These studies are conducted under defined temperature and humidity conditions to establish the re-test period or shelf-life.

  • Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

  • Procedure:

    • This compound is stored in containers that mimic the proposed commercial packaging.

    • Samples are placed in stability chambers maintained at specific temperature and humidity conditions.

    • Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for potency, purity, and physical characteristics.

  • ICH Recommended Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Data Presentation

Results from stability studies should be tabulated to track changes over time under different conditions.

Forced Degradation Summary Table

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 N HCl[e.g., 24h][e.g., 80][Data to be determined][Data to be determined]
0.1 N NaOH[e.g., 8h][e.g., 60][Data to be determined][Data to be determined]
3% H₂O₂[e.g., 24h]RT[Data to be determined][Data to be determined]
Heat (Solid)[e.g., 7 days][e.g., 100][Data to be determined][Data to be determined]
Photostability[ICH Q1B]RT[Data to be determined][Data to be determined]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Equilibrium Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Filter to remove undissolved solid B->C D Analyze filtrate for this compound concentration (e.g., by HPLC) C->D E Determine Solubility D->E G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare this compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradation Products & Establish Degradation Pathway Analysis->End G This compound This compound (C19H23NO2) Products Degradation Products This compound->Products  Hydrolysis (H+ or OH-) BenzoicAcid Benzoic Acid Products->BenzoicAcid AminoAlcohol (2-hydroxy-2-phenylethyl)diethylamine Products->AminoAlcohol

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical technical guide based on the safety and toxicity profiles of established amide-type local anesthetics. "Elucaine" is a fictional substance, and all data presented herein are illustrative and synthesized for educational and research guidance purposes.

Introduction

This compound is a novel, investigational amide-type local anesthetic designed for peripheral nerve blocks and epidural anesthesia. Its unique molecular structure is engineered to provide a rapid onset of action and an intermediate duration of sensory and motor blockade. This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, compiled from a series of in vitro and in vivo studies conducted in accordance with international regulatory guidelines. The data presented are intended to inform researchers, scientists, and drug development professionals on the toxicological characteristics of this compound to support its further clinical development.

Pharmacodynamics and Mechanism of Action

This compound, like other local anesthetics, primarily exerts its pharmacological effect by blocking the propagation of action potentials in nerve axons. This is achieved by reversibly binding to and inactivating voltage-gated sodium channels from within the neuron.[1][2] The blockade of sodium influx prevents the depolarization of the nerve cell membrane, thereby inhibiting the transmission of pain signals.

Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the mechanism of action of this compound at the neuronal level.

cluster_membrane Neuronal Membrane cluster_channel_blocked Channel Blockade Na_channel Voltage-Gated Sodium Channel (Open) Elucaine_in This compound (Ionized) Na_channel->Elucaine_in Binding Elucaine_in->Na_channel Blocks channel Na_channel_blocked Inactive Sodium Channel Nerve_Block Nerve Impulse Blocked Na_channel_blocked->Nerve_Block Results in Elucaine_out This compound (Unionized) Elucaine_out->Elucaine_in Diffusion across membrane Action_Potential Action Potential Propagation Action_Potential->Na_channel Requires open channel cluster_systemic Systemic Circulation cluster_cardiac Cardiac Myocyte Elucaine_high High Systemic This compound Concentration Na_channel_cardiac Cardiac Voltage-Gated Sodium Channels Elucaine_high->Na_channel_cardiac Blockade Ca_channel Calcium Channels Elucaine_high->Ca_channel Inhibition Mitochondria Mitochondrial Function Elucaine_high->Mitochondria Impairment Conduction_block Cardiac Conduction Blockade Na_channel_cardiac->Conduction_block Contractility_decrease Decreased Myocardial Contractility Ca_channel->Contractility_decrease ATP_depletion ATP Depletion Mitochondria->ATP_depletion Arrhythmia Arrhythmia Conduction_block->Arrhythmia CV_collapse Cardiovascular Collapse Contractility_decrease->CV_collapse ATP_depletion->Contractility_decrease Arrhythmia->CV_collapse start New Chemical Entity (this compound) acute_tox Acute Toxicity Studies (e.g., LD50) start->acute_tox genotox Genotoxicity Battery (Ames, Micronucleus, etc.) start->genotox repeated_dose Repeated-Dose Toxicity (28-day, 90-day) acute_tox->repeated_dose safety_pharm Safety Pharmacology (CNS, CVS, Respiratory) repeated_dose->safety_pharm reproductive_tox Reproductive & Developmental Toxicity (OECD 414, 421) repeated_dose->reproductive_tox genotox->repeated_dose carcinogenicity Carcinogenicity Studies (if required) genotox->carcinogenicity IND Investigational New Drug (IND) Application safety_pharm->IND reproductive_tox->IND carcinogenicity->IND Data supports waiver? end Clinical Trials IND->end

References

Elucaine: An Inquiry into its Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, quantitative receptor binding affinity data (such as K_i, IC_50, or K_d values) for the compound Elucaine (CAS Number: 25314-87-8) is not publicly available.

While this compound is a recognized chemical entity, detailed pharmacological studies characterizing its interactions with specific biological targets appear to be limited or unpublished in accessible resources. This scarcity of data prevents the creation of an in-depth technical guide on its specific receptor binding profile as requested.

The Challenge of Undisclosed Research Data

The development of a comprehensive technical guide on a compound's receptor binding affinity is contingent upon the availability of primary research data. Such data is typically generated through a series of well-defined experimental procedures and is essential for:

  • Quantitative Comparison: Establishing a rank order of affinity for different receptors.

  • Mechanism of Action: Elucidating the primary and secondary targets through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds in drug discovery.

  • Predictive Toxicology: Identifying potential off-target interactions that could lead to adverse effects.

Without this foundational data for this compound, any attempt to generate the requested tables, protocols, and signaling pathway diagrams would be speculative and not based on empirical evidence.

A General Overview of Receptor Binding Assay Methodology

While specific data for this compound is unavailable, this guide can provide a general overview of the experimental protocols and logical frameworks used to determine the receptor binding affinity of a compound. This section is intended to be illustrative for researchers and drug development professionals.

Key Experimental Protocol: Radioligand Binding Assay

A common and powerful technique to determine receptor binding affinity is the radioligand binding assay. This method involves the use of a radioactively labeled ligand (a molecule that is known to bind to the target receptor with high affinity and specificity) and a test compound (in this hypothetical case, this compound).

Principle: The assay measures the ability of the unlabeled test compound to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_50 value. This value can then be used to calculate the inhibition constant (K_i), which represents the affinity of the compound for the receptor.

Generalized Experimental Workflow:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared membranes in a suitable buffer.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC_50 value.

Below is a conceptual workflow diagram for a typical radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis ReceptorSource Receptor Source (e.g., cell line, tissue) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Radioligand Radioligand Stock Radioligand->Incubation TestCompound Test Compound (this compound) Stock TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration ScintillationCounting Scintillation Counting Filtration->ScintillationCounting DataAnalysis Data Analysis (IC50 Determination) ScintillationCounting->DataAnalysis KiCalculation Ki Calculation DataAnalysis->KiCalculation G Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Methodological & Application

Application Notes and Protocols for Dissolving Test Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Elucaine": Publicly available scientific literature and databases do not contain specific information on a compound named "this compound." The following protocols and application notes are based on established methods for dissolving novel or poorly water-soluble small molecules for in vitro assays and are provided as a general guide. Researchers should adapt these protocols based on the empirically determined physicochemical properties of their specific test compound.

Introduction

The accurate determination of the biological activity of a test compound in in vitro assays is critically dependent on its proper dissolution and delivery to the target cells or proteins in a biologically compatible manner. Many organic small molecules, particularly in the early stages of drug discovery, exhibit poor aqueous solubility. This can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable assay data.

These application notes provide a general framework and detailed protocols for the solubilization of test compounds for use in a variety of in vitro assays, including cell-based and biochemical assays. The primary goal is to achieve a homogenous solution of the compound in the final assay medium at the desired concentration, while minimizing solvent-induced toxicity.

General Principles of Compound Dissolution for In Vitro Assays

The strategy for dissolving a test compound for in vitro use typically involves the preparation of a concentrated stock solution in a water-miscible organic solvent, followed by serial dilution into the aqueous assay buffer or cell culture medium.

Key Considerations:

  • Solvent Selection: The choice of solvent is paramount. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with the aqueous assay medium, and exhibit low toxicity to the biological system at the final concentration. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad solubilizing power and relatively low cytotoxicity at low concentrations.[1][2] Other organic solvents such as ethanol may also be used.[3]

  • Stock Solution Concentration: Preparing a high-concentration stock solution allows for a large dilution factor, which minimizes the final concentration of the organic solvent in the assay. This is crucial to avoid solvent-induced artifacts.

  • Intermediate Dilutions: For compounds with a tendency to precipitate, performing one or more intermediate dilution steps in a solution with better solubilizing properties (e.g., cell culture medium containing serum) before the final dilution can be beneficial.[3][4]

  • Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept as low as possible, typically well below 1% (v/v), and should be consistent across all experimental conditions, including vehicle controls. It is essential to determine the tolerance of the specific cell line or assay system to the chosen solvent.

  • Solubility Limits: It is critical to be aware of the kinetic and equilibrium solubility of the compound in the final assay medium. Exceeding these limits will lead to compound precipitation.

Quantitative Data: Solvent Tolerance in Cell-Based Assays

The following table summarizes the generally accepted tolerance levels of cell cultures to common organic solvents. Researchers should always perform their own validation to determine the optimal solvent concentration for their specific cell line and assay.

SolventTypical Maximum Final Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Concentrations above 1-2% can be cytotoxic to some cell lines. It is recommended to keep the final concentration as low as possible.
Ethanol≤ 0.5%Can have effects on cellular processes even at low concentrations.
Methanol≤ 0.1%Generally more toxic than DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a primary, high-concentration stock solution of the test compound in an appropriate organic solvent.

Materials:

  • Test compound (powder form)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Accurately weigh a precise amount of the test compound using an analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in the dissolution of some compounds.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol outlines the steps for diluting the concentrated stock solution to the final working concentrations in the cell culture medium or assay buffer.

Materials:

  • Concentrated stock solution of the test compound

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Briefly vortex the stock solution to ensure homogeneity.

  • Perform an initial dilution of the stock solution into pre-warmed cell culture medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.

  • Vortex the diluted solution immediately and vigorously to prevent precipitation.

  • Further serially dilute this intermediate solution to obtain the desired final concentrations for your assay. It is crucial to maintain a consistent final solvent concentration across all wells.

  • Add the final diluted compound solutions to the assay plates containing cells or other biological components.

  • Include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.

Visualizations

Experimental Workflow for Compound Dissolution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution in Medium thaw->intermediate_dilution serial_dilution Serial Dilution to Final Concentrations intermediate_dilution->serial_dilution add_to_assay Add to Assay Plate serial_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Assay Readout incubate->readout

Caption: Workflow for dissolving a test compound for in vitro assays.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Regulates Transcription response Cellular Response gene->response This compound This compound (Inhibitor) This compound->kinase2 Inhibits

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Application Notes and Protocols for Elucaine (Hypothetical Local Anesthetic) in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Elucaine" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are based on general principles and data for commonly used local anesthetics in rodent research and are provided as a representative example for research and drug development professionals. The user should substitute the information with data specific to their compound of interest.

Introduction

This document provides detailed guidelines and protocols for the preclinical evaluation of this compound, a hypothetical local anesthetic, in rodent models. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe and effective study design. The protocols cover dosage and administration, efficacy testing, and a basic pharmacokinetic study.

Dosage and Administration

Proper dosage and administration are critical for obtaining reliable and reproducible data while ensuring animal welfare. The following tables summarize recommended starting doses and administration routes for this compound in mice and rats based on general guidelines for local anesthetics.[1][2][3][4][5] It is imperative to conduct pilot studies to determine the optimal dose for specific experimental needs.

Table 1: Recommended Dosage and Administration of this compound in Mice

Route of AdministrationRecommended VolumeNeedle Size (Gauge)Dosage (mg/kg)Notes
Subcutaneous (SC)< 0.2 ml27-301 - 4For local infiltration. Slower absorption compared to other parenteral routes.
Intraperitoneal (IP)< 2-3 ml25-275 - 10For systemic effect studies. Injections should be made in the lower abdominal quadrants.
Intravenous (IV)< 0.2 ml (tail vein)27-300.5 - 2For rapid systemic distribution.

Table 2: Recommended Dosage and Administration of this compound in Rats

Route of AdministrationRecommended VolumeNeedle Size (Gauge)Dosage (mg/kg)Notes
Subcutaneous (SC)< 1 ml/site25-271 - 4For local infiltration. Ensure proper tenting of the skin.
Intraperitoneal (IP)< 5 ml23-255 - 10Repeated daily dosing is generally well-tolerated.
Intravenous (IV)< 0.5 ml (tail vein)23-250.5 - 2Bolus or infusion administration is possible.

Experimental Protocols

Protocol for Efficacy Testing: Tail-Flick Test

This protocol describes a method to assess the local anesthetic efficacy of this compound using the tail-flick test, a common measure of nociception.

Materials:

  • This compound solution (sterile, isotonic)

  • Saline solution (sterile, 0.9% NaCl)

  • Syringes and needles (as specified in Tables 1 & 2)

  • Tail-flick analgesia meter

  • Animal restraining device

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rodents to the testing environment and restraining device for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to tail withdrawal. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Test Group: Administer this compound via subcutaneous injection into the tail at a predetermined dose.

    • Control Group: Administer an equivalent volume of saline solution using the same technique.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after injection (e.g., 5, 15, 30, 60, and 90 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimate Acclimate Animals to Testing Environment baseline Determine Baseline Tail-Flick Latency acclimate->baseline administer Administer this compound (Test) or Saline (Control) baseline->administer measure Measure Tail-Flick Latency at Timed Intervals administer->measure analyze Calculate %MPE and Analyze Data measure->analyze

Workflow for Efficacy Testing of this compound.
Protocol for a Basic Pharmacokinetic Study in Rats

This protocol outlines the procedure for a basic pharmacokinetic study of this compound in rats following intravenous administration.

Materials:

  • This compound solution (sterile, isotonic)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation: Surgically implant a catheter into the jugular vein of the rats for blood sampling. Allow for a recovery period of at least 24 hours.

  • Drug Administration: Administer a single intravenous bolus dose of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

G cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis cannulate Jugular Vein Cannulation and Recovery administer IV Administration of this compound cannulate->administer collect_blood Serial Blood Collection administer->collect_blood process_samples Centrifuge and Separate Plasma collect_blood->process_samples store_samples Store Plasma at -80°C process_samples->store_samples bioanalysis LC-MS/MS Bioanalysis of Plasma Samples store_samples->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Workflow for a Pharmacokinetic Study of this compound.

Data Presentation

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound in rats.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (IV Administration)

ParameterSymbolUnitValue (Mean ± SD)
Maximum ConcentrationCmaxng/mL950 ± 150
Time to Maximum ConcentrationTmaxmin2
Area Under the CurveAUC(0-inf)ng*h/mL1500 ± 300
Half-lifet1/2h2.5 ± 0.5
ClearanceCLL/h/kg0.8 ± 0.2
Volume of DistributionVdL/kg2.0 ± 0.4

References

Application Notes and Protocols for Elucaine as a Local Anesthetic in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elucaine is a novel amide-type local anesthetic designed for use in laboratory animal research. Its unique formulation provides rapid onset and intermediate duration of action, making it suitable for a variety of minor surgical and procedural applications. These application notes provide detailed protocols for the use of this compound in common laboratory animal models, along with safety and efficacy data to guide researchers in its appropriate use. Federal regulations and institutional guidelines mandate that animals undergoing potentially painful procedures be provided with adequate anesthesia and analgesia.[1] Therefore, the use of local anesthetics like this compound is a critical component of a multimodal approach to pain management in research settings.

Mechanism of Action

This compound, like other local anesthetics such as lidocaine and bupivacaine, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, this compound produces a transient and reversible loss of sensation in the localized area of administration. The modulation of biochemical kinetics is a key aspect of how therapeutics achieve their effects.[3]

Mechanism_of_Action cluster_neuron Neuron Axon Na_channel Voltage-Gated Sodium Channel Nerve_impulse_after Blocked Nerve Impulse (No Depolarization) Nerve_impulse_before Nerve Impulse (Depolarization) Nerve_impulse_before->Na_channel Na+ Influx This compound This compound Block Blockade This compound->Block Block->Na_channel

Figure 1: Mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been characterized in several common laboratory animal species. It is metabolized primarily in the liver, and its metabolites are excreted renally. The selection of an appropriate animal model is crucial for obtaining reliable pharmacokinetic data that can be extrapolated to humans.[4]

Table 1: Pharmacokinetic Properties of this compound

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Rabbit (New Zealand White)
Onset of Action (minutes) 2 - 43 - 54 - 6
Duration of Action (hours) 1.5 - 2.52.0 - 3.02.5 - 3.5
Peak Plasma Concentration (Cmax) after 1 mg/kg SC 0.8 µg/mL0.6 µg/mL0.5 µg/mL
Half-life (t1/2) (hours) 1.21.51.8

Efficacy Data

The efficacy of this compound has been evaluated in various rodent models and has been shown to be comparable to other commonly used local anesthetics.[2] Efficacy studies in rodents are a standard part of preclinical research for new therapeutic agents.

Table 2: Comparative Efficacy of this compound (0.5%) in Rodents

Anesthetic AgentOnset of Action (minutes)Duration of Anesthesia (minutes)
This compound (0.5%) 3.5 ± 0.5120 ± 15
Lidocaine (0.5%) 2.0 ± 0.490 ± 10
Bupivacaine (0.25%) 5.0 ± 0.8180 ± 20

Data are presented as mean ± standard deviation.

Safety and Toxicology

Comprehensive safety and toxicology studies are essential to determine the safe dosage range for any new compound. Animal studies are a critical component of safety testing prior to any potential human trials. The acute toxicity of this compound has been assessed in mice and rats.

Table 3: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse Subcutaneous (SC)150
Rat Subcutaneous (SC)180

Adverse Effects: At doses approaching the LD50, signs of central nervous system toxicity (e.g., tremors, convulsions) and cardiovascular depression have been observed. It is crucial to adhere to recommended dosages to minimize the risk of adverse events. Bupivacaine is noted to be more cardiotoxic than lidocaine.

Experimental Protocols

The following protocols are intended as a guide. The specific dose and volume should be calculated for each animal based on its body weight. It is recommended to use the lowest effective dose to achieve the desired anesthetic effect. The use of a combination of analgesic agents with different mechanisms of action is often recommended to minimize side effects.

Infiltration Anesthesia for Minor Surgical Procedures

This technique is suitable for procedures such as skin incision, biopsy, or the placement of small catheters.

Materials:

  • This compound (0.5% solution)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol or other appropriate skin disinfectant

  • Sterile gauze

Procedure:

  • Prepare the surgical site by shaving the fur and disinfecting the skin.

  • Draw the calculated volume of 0.5% this compound into a sterile syringe. The total dose should not exceed 5 mg/kg.

  • Insert the needle into the subcutaneous tissue along the planned incision line.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject a small amount of this compound as the needle is withdrawn.

  • Repeat this process to create a line or field of local anesthesia.

  • Wait 3-5 minutes for the anesthetic to take full effect before starting the procedure.

  • Assess the depth of anesthesia by gently pinching the area with forceps.

Infiltration_Workflow prep Prepare Surgical Site (Shave and Disinfect) calculate Calculate this compound Dose (Max 5 mg/kg) prep->calculate draw Draw this compound into Sterile Syringe calculate->draw inject Inject Subcutaneously along Incision Line draw->inject wait Wait 3-5 Minutes inject->wait assess Assess Anesthetic Depth wait->assess proceed Proceed with Procedure assess->proceed

Figure 2: Workflow for infiltration anesthesia.
Peripheral Nerve Block (e.g., Sciatic Nerve Block in Rats)

This protocol is for achieving anesthesia of the lower limb for procedures such as fracture repair or tissue sampling.

Materials:

  • This compound (0.5% solution)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Nerve stimulator (optional, but recommended for accuracy)

  • Disinfectant

Procedure:

  • Anesthetize the animal with a general anesthetic (e.g., isoflurane) as per approved institutional protocols.

  • Position the animal in lateral recumbency with the limb to be blocked uppermost.

  • Aseptically prepare the injection site.

  • Identify the anatomical landmarks for the sciatic nerve.

  • If using a nerve stimulator, insert the needle and advance it until the appropriate muscle twitch is observed.

  • Aspirate to check for blood.

  • Slowly inject the calculated volume of 0.5% this compound (typically 0.1-0.2 mL for a rat).

  • Allow 5-10 minutes for the block to take effect.

  • Monitor the animal for the duration of the procedure and during recovery.

Logical Framework for Use

The decision to use this compound should be based on the specific requirements of the experimental procedure.

Anesthetic_Decision_Tree start Procedure Requiring Local Anesthesia duration Procedure Duration? start->duration invasiveness Invasiveness? duration->invasiveness < 2 hours bupivacaine Consider Longer-Acting Local Anesthetic (e.g., Bupivacaine) duration->bupivacaine > 2 hours systemic Systemic Analgesia Required? invasiveness->systemic Minor general Use General Anesthesia with Systemic Analgesia invasiveness->general Major This compound Use this compound systemic->this compound No elucaine_adjunct Use this compound as an Adjunct to Systemic Analgesia systemic->elucaine_adjunct Yes

Figure 3: Decision tree for using this compound.

Ordering Information

Product NameCatalog NumberConcentrationVolume
This compoundELU-0010.5%50 mL
This compoundELU-0021.0%50 mL

For research use only. Not for human or veterinary diagnostic or therapeutic use.

Disclaimer: The information provided in these application notes is for guidance only. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and in consultation with a laboratory animal veterinarian. Dosages may need to be adjusted based on the strain, age, and health status of the animals.

References

Application Notes and Protocols for Elucaine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note pertains to "Elucaine," a hypothetical compound presented for illustrative purposes. The experimental data and observed cellular effects are synthetically generated to provide a template for the preparation and evaluation of novel chemical entities in a cell culture setting.

Introduction

This compound is a novel synthetic small molecule under investigation for its potential as an anti-cancer agent. This document provides detailed protocols for the preparation of this compound solutions for in vitro studies, methodologies for assessing its cytotoxic effects on cancer cell lines, and an analysis of its putative mechanism of action. The information presented herein is intended to guide researchers in the initial characterization of this compound's biological activity.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility (mg/mL)Appearance
Dimethyl Sulfoxide (DMSO)>50Clear, colorless
Ethanol (100%)10Clear, colorless
Phosphate-Buffered Saline (PBS) pH 7.4<0.1Insoluble, precipitate
Cell Culture Medium + 10% FBS<0.1Insoluble, precipitate
Table 2: Cytotoxicity of this compound (IC50 Values) after 48-hour treatment
Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma5.2
SW620Colorectal Carcinoma8.9
C6Rat Glioma12.5
L929Mouse Fibroblast (Non-cancerous)> 50
Table 3: Effect of this compound on Protein Expression in HCT116 Cells (24-hour treatment)
Protein TargetConcentration of this compound (µM)Fold Change in Expression (vs. Control)
p-AKT (S473)50.4
Total AKT51.1
Cleaved Caspase-353.8
Bcl-250.6
Bax52.1

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media. Due to its poor aqueous solubility, a solvent-based stock is required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Aseptically weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 200 µL of DMSO to achieve a 50 mg/mL stock solution.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The solution should be stable for at least 6 months.

Cell Culture and Treatment

Objective: To culture mammalian cells and treat them with various concentrations of this compound.

Materials:

  • Cancer cell lines (e.g., HCT116, SW620, C6) and a non-cancerous cell line (e.g., L929)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and density.

  • Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight.

  • On the following day, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Note: The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value. Cytotoxicity assays are widely used to screen compounds for their ability to cause cell damage or death.[2]

Materials:

  • Cells seeded and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Mechanism of Action: Signaling Pathway Analysis

Based on preliminary western blot analysis (Table 3), this compound appears to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of AKT phosphorylation (p-AKT) leads to the downstream modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately activating executioner caspases like Caspase-3.

Elucaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Phosphorylation (Activation) Bcl2 Bcl-2 AKT->Bcl2 Inhibition Caspase3 Caspase-3 AKT->Caspase3 Inhibition Bax Bax Bcl2->Bax Inhibits Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->AKT Inhibits Phosphorylation

Caption: Putative signaling pathway of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_this compound->treat_cells prep_cells Culture & Seed Cells in 96-well Plates prep_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[1][2] This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Elucaine, a novel small molecule drug candidate. The method is suitable for use in quality control, stability studies, and pharmacokinetic analysis. The development of a reliable HPLC method is a critical step in drug development, ensuring the safety and efficacy of the final product.[1][3] This method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Experimental Protocol

A systematic approach was taken for the development of this HPLC method, starting with the selection of the column and mobile phase to achieve optimal separation.

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The chromatographic conditions are summarized in Table 1. A C18 column is a common choice for the stationary phase in reversed-phase chromatography, which is suitable for a wide range of small molecules. The mobile phase composition of acetonitrile and water is frequently used for the elution of non-polar to moderately polar compounds.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Reagents and Standards:

  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized and filtered)

Standard Solution Preparation:

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over the desired concentration range.

Sample Preparation:

For the analysis of a drug product, a portion of the formulation equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection into the HPLC system. For biological samples, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

Specificity:

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample, and a sample spiked with this compound. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity:

The linearity of the method was assessed by analyzing a series of this compound standard solutions at different concentrations. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient of the regression line. The results are summarized in Table 2.

Table 2: Linearity of the HPLC Method for this compound

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 25432x + 12340.9998

Accuracy and Precision:

The accuracy of the method was determined by recovery studies, where a known amount of this compound was added to a placebo sample and the recovery was calculated. The precision of the method was evaluated by performing replicate injections of the same sample (repeatability) and by analyzing the sample on different days (intermediate precision). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data for this compound Analysis

ParameterConcentration (µg/mL)ResultAcceptance Criteria
Accuracy (% Recovery) 5099.8%98.0% - 102.0%
100100.2%98.0% - 102.0%
15099.5%98.0% - 102.0%
Precision (RSD%)
Repeatability1000.5%≤ 2.0%
Intermediate Precision1001.2%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The results are presented in Table 4.

Table 4: LOD and LOQ of the HPLC Method for this compound

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The method was able to separate the degradation products from the intact drug, confirming its stability-indicating capability.

Visualizations

Experimental Workflow for this compound Analysis by HPLC

The following diagram illustrates the general workflow for the analysis of this compound using the described HPLC method.

G Sample Sample Receipt (Drug Substance or Product) Prep Sample Preparation - Weighing - Dissolution - Filtration Sample->Prep HPLC HPLC Analysis - Injection - Chromatographic Separation Prep->HPLC Standard Standard Preparation - Stock Solution - Working Standards Standard->HPLC Data Data Acquisition & Processing - Peak Integration - Calibration Curve Generation HPLC->Data Report Result Calculation & Reporting - Quantification - System Suitability Data->Report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between the different parameters assessed during the validation of the analytical method for this compound, based on ICH guidelines.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: ICH method validation parameters.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Elucaine using gas chromatography-mass spectrometry (GC-MS). This compound, a local anesthetic agent, can be effectively identified and quantified using the protocols detailed herein. This application note includes a detailed experimental workflow, predicted mass spectral fragmentation patterns, and quantitative data presented in tabular format. The provided methodologies are intended to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound and structurally related compounds.

Introduction

This compound, chemically known as α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester), is a compound with anesthetic properties. Its chemical structure, featuring a benzoate ester and a tertiary amine, makes it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile and semi-volatile compounds.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism studies. This document outlines a detailed protocol for the GC-MS analysis of this compound.

Predicted Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. The fragmentation is expected to occur at the ester linkage and adjacent to the tertiary amine.

The primary fragmentation pathways for this compound (C₁₉H₂₃NO₂, Molecular Weight: 297.39 g/mol ) are anticipated as follows:

  • Alpha-cleavage adjacent to the nitrogen atom of the diethylamino group is a common fragmentation pathway for amines.[3] This would result in the formation of a stable iminium ion.

  • Cleavage of the ester bond is characteristic of benzoate esters.[1][4] This can lead to the formation of a benzoyl cation.

  • Loss of the diethylaminomethyl group can also occur.

A diagram illustrating the predicted fragmentation pathway is provided below.

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Sample Preparation

For analysis of this compound in a sample matrix such as plasma or a pharmaceutical formulation, a liquid-liquid extraction (LLE) is recommended.

  • To 1 mL of the sample, add a suitable internal standard.

  • Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1M NaOH) to ensure this compound is in its free base form.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 2 minutes to facilitate extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 450 amu
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The following table summarizes the predicted quantitative data for this compound.

Compound Retention Time (min) Molecular Ion (m/z) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound~10-12 (Predicted)29710586, 192, 224

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions used.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

G GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Add Internal Standard Sample->Spike AdjustpH Adjust pH Spike->AdjustpH LLE Liquid-Liquid Extraction AdjustpH->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. The provided experimental parameters and predicted fragmentation patterns offer a solid foundation for method development and validation. Researchers are encouraged to optimize the method for their specific applications and sample matrices to achieve the best performance.

References

Application Notes and Protocols for Elucaine in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elucaine is a novel amide-type local anesthetic designed for precise modulation of neuronal excitability. Its primary mechanism of action involves the state-dependent blockade of voltage-gated sodium channels, making it a valuable tool for in-vitro electrophysiological studies.[1][2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on neuronal action potentials and ion channel function using patch-clamp electrophysiology.

Mechanism of Action

This compound, like other local anesthetics, exerts its effects by blocking the generation and propagation of action potentials in nerve cells.[3] It achieves this by binding to voltage-gated sodium channels, which are critical for the initiation and conduction of nerve impulses.[2] The unionized form of this compound, being lipophilic, crosses the neuronal membrane. Intracellularly, it becomes ionized and binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization and the subsequent action potential. This compound exhibits a property known as use-dependent or phasic block, meaning its blocking effect is more pronounced in rapidly firing neurons where sodium channels are more frequently in the open and inactivated states.

cluster_membrane Neuronal Membrane Elucaine_ext This compound (Unionized) Elucaine_int This compound (Ionized) Elucaine_ext->Elucaine_int Diffusion Na_channel Voltage-Gated Sodium Channel Elucaine_int->Na_channel Binds to Inactivated State Na_ion_int Na+ Na_channel->Na_ion_int Sodium Influx (Blocked) Action_Potential Action Potential Propagation Blocked Na_ion_ext Na+

This compound's Mechanism of Action

Data Presentation

The following tables summarize the electrophysiological effects of this compound on voltage-gated sodium channels in cultured hippocampal neurons. Data were obtained using whole-cell patch-clamp recordings.

Table 1: Concentration-Dependent Block of Peak Sodium Current (INa) by this compound

This compound Concentration (µM)Peak INa (% of Control)n
0.198.2 ± 2.18
185.7 ± 3.58
1052.3 ± 4.28
3028.1 ± 3.98
1009.8 ± 2.58
IC50 9.5 µM

Table 2: Effect of this compound on Action Potential Properties

ParameterControlThis compound (10 µM)p-value
Action Potential Amplitude (mV)110.5 ± 5.385.2 ± 6.1<0.01
Maximum Rate of Rise (V/s)250.7 ± 15.2120.3 ± 12.8<0.001
Action Potential Duration (APD90, ms)2.5 ± 0.33.8 ± 0.4<0.05
Firing Frequency (Hz) at 2x Rheobase25.6 ± 3.110.2 ± 2.5<0.01

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or dorsal root ganglion neurons)

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution at 1-2 mL/min.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Switch to voltage-clamp mode and hold the membrane potential at -80 mV.

  • To isolate sodium currents, pharmacologically block potassium and calcium channels (e.g., with internal CsF and external CdCl2).

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Establish a stable baseline recording of sodium currents in the control external solution.

  • Apply this compound at various concentrations by perfusing the recording chamber with the drug-containing external solution.

  • At each concentration, record the sodium currents using the same voltage-step protocol.

  • To determine the IC50, measure the peak inward current at each concentration and normalize it to the control current. Fit the concentration-response data to a Hill equation.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Solutions (Internal & External) B Pull Patch Pipettes (3-5 MΩ) A->B C Plate Cells in Recording Chamber B->C D Establish Whole-Cell Configuration C->D E Voltage-Clamp at -80mV D->E F Apply Voltage Steps Record Baseline INa E->F G Apply this compound (Various Concentrations) F->G H Record INa at Each Concentration G->H I Measure Peak Current H->I J Normalize to Control I->J K Generate Concentration- Response Curve & IC50 J->K

Voltage-Clamp Experimental Workflow
Protocol 2: Current-Clamp Recording of Action Potentials

This protocol is used to assess the impact of this compound on neuronal firing properties.

Materials:

  • Same as Protocol 1, but with a standard K-gluconate based internal solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with KOH).

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Switch to current-clamp mode and record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to characterize the neuron's basic firing properties (e.g., input resistance, rheobase, firing frequency).

  • Establish a stable baseline of evoked action potentials.

  • Apply this compound at a desired concentration (e.g., 10 µM) via the perfusion system.

  • After the drug has equilibrated, repeat the current injection protocol.

  • Analyze the recorded action potentials for changes in amplitude, rate of rise, duration, and firing frequency.

Start Start Establish_WCC Establish Whole-Cell Current-Clamp Start->Establish_WCC Record_Baseline Record Baseline Action Potentials Establish_WCC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Treatment Record Action Potentials with this compound Apply_this compound->Record_Treatment Analysis Analyze Changes in: - Amplitude - Rate of Rise - Duration - Firing Frequency Record_Treatment->Analysis End End Analysis->End

References

Application Notes and Protocols for Targeted Delivery of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established methodologies for the targeted delivery of local anesthetics with similar physicochemical properties to Elucaine. As of the current date, there is a notable lack of specific published research on the formulation of this compound into advanced drug delivery systems. Therefore, the information presented here should be considered a foundational guide for researchers and drug development professionals, requiring optimization and validation for this compound specifically.

Introduction to this compound and Targeted Delivery

This compound is a local anesthetic agent, chemically identified as α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester), with a molecular weight of 297.39 g/mol and the chemical formula C₁₉H₂₃NO₂.[1] Its classification as an anesthetic agent suggests its potential for localized pain management.[1] Targeted delivery systems, such as nanoparticles, liposomes, and hydrogels, offer the potential to enhance the therapeutic efficacy of this compound by increasing its concentration at the site of action, prolonging its anesthetic effect, and minimizing systemic toxicity.

The selection of an appropriate delivery system for this compound would depend on its physicochemical properties, such as solubility and lipophilicity, and the desired clinical application. The following sections outline hypothetical delivery strategies and experimental protocols that could be adapted for this compound.

This compound-Loaded Nanoparticles for Prolonged Anesthesia

Nanoparticles can encapsulate this compound, protecting it from degradation and providing sustained release. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.

2.1. Hypothetical Data for this compound-Loaded PLGA Nanoparticles

The following table summarizes expected characteristics of this compound-loaded PLGA nanoparticles, based on data from similar local anesthetics.

ParameterExpected ValueMethod of Analysis
Particle Size (nm) 150 - 250Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15 to -25Laser Doppler Velocimetry
Encapsulation Efficiency (%) 60 - 80UV-Vis Spectroscopy
Drug Loading (%) 5 - 15UV-Vis Spectroscopy
In Vitro Release (72h, %) 40 - 60Dialysis Method

2.2. Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate on ice for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.

  • Characterization: Analyze the lyophilized nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

2.3. Experimental Workflow Diagram

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep_org Prepare Organic Phase (this compound + PLGA in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation (Stirring) emulsify->evap collect Nanoparticle Collection (Centrifugation) evap->collect wash Washing collect->wash lyophilize Lyophilization wash->lyophilize dls Particle Size & PDI (DLS) lyophilize->dls zeta Zeta Potential lyophilize->zeta uv_vis Encapsulation & Loading (UV-Vis) lyophilize->uv_vis

Caption: Workflow for this compound-loaded PLGA nanoparticle preparation and characterization.

This compound-Loaded Liposomes for Enhanced Biocompatibility

Liposomes, being composed of phospholipids, are highly biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic drug like this compound, it would likely partition into the lipid bilayer.

3.1. Hypothetical Data for this compound-Loaded Liposomes

ParameterExpected ValueMethod of Analysis
Vesicle Size (nm) 100 - 200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to -30Laser Doppler Velocimetry
Encapsulation Efficiency (%) 70 - 90High-Performance Liquid Chromatography (HPLC)
Drug Loading (%) 2 - 8High-Performance Liquid Chromatography (HPLC)
Stability (4°C, 1 month) No significant change in size or EE%DLS, HPLC

3.2. Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Film Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • Vesicle Size Reduction: Sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator on ice for 5 minutes to form small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated this compound by dialysis against PBS (pH 7.4) for 24 hours.

  • Characterization: Analyze the liposomal suspension for vesicle size, PDI, zeta potential, and encapsulation efficiency.

3.3. Liposome Preparation Workflow Diagram

G cluster_prep Liposome Preparation cluster_char Characterization dissolve Dissolve Lipids & this compound (Chloroform:Methanol) evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with PBS (Formation of MLVs) evaporate->hydrate sonicate Size Reduction (Sonication to form SUVs) hydrate->sonicate purify Purification (Dialysis) sonicate->purify dls Vesicle Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta hplc Encapsulation Efficiency (HPLC) purify->hplc G This compound This compound (in delivery system) Release Sustained Release of this compound This compound->Release Membrane Neuronal Membrane Release->Membrane diffusion VGSC Voltage-Gated Sodium Channel (VGSC) Release->VGSC binds to intracellular side Block Blockade of Na+ Influx VGSC->Block NoAP Inhibition of Action Potential Block->NoAP NoPain Blockade of Pain Signal Transmission NoAP->NoPain

References

Troubleshooting & Optimization

Troubleshooting Elucaine precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elucaine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to this compound precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate I'm seeing in my this compound solution?

A1: The white precipitate is most likely this compound that has come out of solution. This compound is a weakly basic compound with solubility that is highly dependent on pH. Precipitation can be triggered by several factors, including changes in pH, high concentrations exceeding its solubility limit, temperature fluctuations, or the addition of an anti-solvent.[1][2]

Q2: Why did my this compound solution become cloudy after adding a neutral buffer?

A2: this compound is significantly more soluble at an acidic pH. If you have a stock solution of this compound prepared in an acidic solvent (e.g., as a hydrochloride salt in DMSO or an acidic buffer) and dilute it into a neutral or basic buffer, the pH of the final solution will increase. This pH shift can dramatically decrease this compound's solubility, causing it to precipitate and appear as cloudiness or a fine suspension.[3][4]

Q3: How can I prevent this compound from precipitating during my experiments?

A3: To prevent precipitation, it is crucial to maintain the pH of the solution well below this compound's pKa of approximately 7.5. Using a buffer system that maintains an acidic pH (e.g., pH 4-6) is recommended. Additionally, avoid creating highly concentrated stock solutions that are near the saturation point. When diluting, add the this compound stock solution to the buffer slowly while stirring to avoid localized high concentrations that can trigger precipitation.[1]

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: this compound is soluble in organic solvents like DMSO. For aqueous applications, it is best to first dissolve this compound in a minimal amount of DMSO and then dilute this stock into an appropriate acidic aqueous buffer (pH < 6.5). Always use the stock solution shortly after preparation and store it under recommended conditions to avoid degradation or precipitation.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon pH Adjustment

You are adjusting the pH of an this compound solution, and you observe the formation of a precipitate as you approach a neutral or basic pH.

Troubleshooting Workflow:

start Precipitation observed during pH adjustment check_ph What is the current pH of the solution? start->check_ph ph_above_pka pH is near or above the pKa of 7.5 check_ph->ph_above_pka ph_below_pka pH is still acidic (e.g., pH 6.0) ph_above_pka->ph_below_pka No cause_ph Cause: Low solubility of the free base form of this compound. ph_above_pka->cause_ph Yes check_conc What is the this compound concentration? ph_below_pka->check_conc solution_ph Solution: Lower the pH to redissolve the precipitate. Maintain pH at least 1-2 units below the pKa. cause_ph->solution_ph conc_high Concentration is high (>1 mg/mL in aqueous buffer) check_conc->conc_high Yes cause_conc Cause: Concentration exceeds solubility at that specific pH. conc_high->cause_conc solution_conc Solution: Dilute the sample to a lower concentration. cause_conc->solution_conc

Caption: Troubleshooting workflow for this compound precipitation upon pH adjustment.

Issue 2: Precipitation After Diluting a DMSO Stock Solution into Aqueous Buffer

You have prepared a stock solution of this compound in DMSO and, upon diluting it into your aqueous experimental buffer (e.g., PBS at pH 7.4), the solution immediately becomes cloudy.

Logical Relationship Diagram:

stock This compound in DMSO (High Concentration) dilution Dilution stock->dilution buffer Aqueous Buffer (e.g., PBS, pH 7.4) buffer->dilution ph_shift pH Shift (DMSO environment -> Aqueous pH 7.4) dilution->ph_shift solubility_drop Decreased Solubility (this compound free base is poorly soluble) ph_shift->solubility_drop precipitation Precipitation Occurs solubility_drop->precipitation cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated This compound-H+ (Ionized Form) HighSol High Solubility Protonated->HighSol Equilibrium pH ≈ pKa (7.5) Protonated->Equilibrium Increase pH FreeBase This compound (Neutral Free Base) LowSol Low Solubility FreeBase->LowSol FreeBase->Equilibrium Decrease pH Equilibrium->Protonated Decrease pH Equilibrium->FreeBase Increase pH

References

Optimizing Elucaine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Elucaine" is a fictional compound. The following technical support center, including all data, protocols, and mechanisms of action, has been generated for illustrative purposes to demonstrate the requested content format and structure.

Welcome to the technical support hub for this compound. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the fictitious ‘Neuro-Inflammatory Kinase’ (NIK) signaling pathway. It functions by competitively inhibiting the binding of the pro-inflammatory ligand ‘Algesin-3’ to the NIK receptor, thereby preventing downstream phosphorylation of key signaling molecules and reducing the expression of inflammatory mediators.

Q2: What is the recommended starting concentration for in vitro cell-based assays?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is highly dependent on the cell type and the specific experimental conditions. A dose-response experiment is crucial to determine the precise EC50/IC50 for your system.

Q3: I am observing cytotoxicity at higher concentrations of this compound. What are the recommended steps?

A3: Cytotoxicity can occur at concentrations significantly above the effective dose. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary experiment. If cytotoxicity is observed within the effective concentration range, consider the following:

  • Reduce Incubation Time: Limit the exposure of cells to this compound to the shortest duration required to observe the desired effect.

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium, as the solvent itself can be toxic.

  • Use a Different Cell Line: Some cell lines may be more sensitive to this compound. Compare effects across multiple cell lines if possible.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. Please refer to the troubleshooting workflow below. Key areas to check include:

  • Reagent Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Assay Conditions: Standardize all incubation times, temperatures, and cell seeding densities across experiments.

Quantitative Data Summary

The following tables provide a summary of characterization data for this compound across various fictional cell lines.

Table 1: this compound IC50 Values for NIK Pathway Inhibition

Cell LineTarget OrganismIC50 (nM)Assay Type
SH-SY5YHuman (Neuroblastoma)150Phospho-NIK ELISA
BV-2Mouse (Microglia)225Cytokine Release Assay (TNF-α)
PC-12Rat (Pheochromocytoma)310Neurite Outgrowth Inhibition

Table 2: this compound Cytotoxicity Profile (LD50)

Cell LineIncubation TimeLD50 (µM)Assay Type
SH-SY5Y24 hours45MTT Assay
BV-224 hours80LDH Assay
PC-1248 hours65MTT Assay

Detailed Experimental Protocol

Protocol: Determining the IC50 of this compound via Western Blot for Phospho-NIK

This protocol describes how to determine the concentration of this compound that causes 50% inhibition of Algesin-3-induced NIK phosphorylation in SH-SY5Y cells.

  • Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) in serum-free medium. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add the NIK pathway agonist, Algesin-3, to each well at a final concentration of 50 ng/mL (except for the unstimulated negative control well). Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-NIK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.

  • Analysis:

    • Strip and re-probe the membrane for Total-NIK or a housekeeping protein (e.g., GAPDH) for loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the Phospho-NIK signal to the Total-NIK or loading control signal.

    • Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations and Workflows

G cluster_pathway This compound Mechanism of Action ligand Algesin-3 (Pro-inflammatory Ligand) receptor NIK Receptor ligand->receptor Binds & Activates p_nik Phosphorylation of Downstream Targets receptor->p_nik Initiates Cascade This compound This compound This compound->receptor Antagonist: Blocks Binding response Inflammatory Gene Expression p_nik->response G cluster_workflow Experimental Workflow: IC50 Determination start 1. Seed Cells in 6-well Plates starve 2. Serum Starve (12-16 hours) start->starve treat 3. Pre-treat with This compound Dilutions (1 hour) starve->treat stim 4. Stimulate with Algesin-3 (15 min) treat->stim lyse 5. Lyse Cells & Quantify Protein stim->lyse wb 6. Western Blot for p-NIK & Total-NIK lyse->wb analyze 7. Densitometry & IC50 Calculation wb->analyze G cluster_troubleshoot Troubleshooting Guide: Inconsistent Results start Inconsistent Results? q_reagents Are this compound dilutions prepared fresh? start->q_reagents s_reagents Solution: Use fresh dilutions from a validated stock for each experiment. q_reagents->s_reagents No q_cells Is cell passage number consistent? q_reagents->q_cells Yes s_reagents->q_cells s_cells Solution: Use cells within a narrow passage range (e.g., 5-15). q_cells->s_cells No q_assay Are incubation times standardized? q_cells->q_assay Yes s_cells->q_assay s_assay Solution: Use a precise timer for all incubation steps. q_assay->s_assay No end Problem Likely Resolved q_assay->end Yes s_assay->end

Technical Support Center: Elucaine Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a representative local anesthetic compound, referred to as Elucaine, based on general principles of chemical stability for similar pharmaceutical compounds. Specific stability data and degradation pathways for any particular compound must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in storage?

A1: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by environmental factors such as temperature, humidity, light, and pH. Exposure to conditions outside of the recommended storage parameters can lead to degradation of the active pharmaceutical ingredient (API). An increase of just 10°C in storage temperature can significantly accelerate hydrolytic degradation[1].

Q2: What are the likely degradation pathways for an amino acid-derived anesthetic like this compound?

A2: For compounds with structures similar to amino acid derivatives, common degradation pathways include hydrolysis, oxidation, cyclization, and photolysis[2][3]. For instance, some compounds are known to degrade in solution via cyclization, which can be followed by hydrolysis to form other degradation products[3]. Stress testing can help identify the likely degradation products and establish the intrinsic stability of the molecule[2].

Q3: How can I monitor the stability of my this compound samples?

A3: Stability monitoring should be conducted using validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its ability to separate, identify, and quantify the API and its degradation products with high sensitivity and accuracy. Other useful spectroscopic methods include UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy for non-destructive analysis.

Troubleshooting Guide

Problem: I am observing a significant loss of this compound potency in my stored samples.

Solution:

A systematic approach is necessary to identify the cause of potency loss. The following sections provide guidance on potential causes and experimental steps to mitigate them.

Step 1: Review Storage Conditions

Ensure that samples are stored under the recommended conditions. Deviations in temperature, humidity, or light exposure can lead to accelerated degradation.

Step 2: Identify Potential Degradation Pathways

Conduct forced degradation (stress testing) studies to understand how this compound degrades under various conditions. This will help in identifying the primary degradation pathways.

Step 3: Implement Stabilization Strategies

Based on the identified degradation pathways, implement appropriate stabilization strategies as detailed in the protocols below.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify the intrinsic stability of this compound and its likely degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various media (e.g., acidic, basic, neutral, and oxidative). Prepare solid samples for thermal, humidity, and photostability testing.

  • Stress Conditions:

    • Hydrolysis: Expose this compound solutions to a range of pH values (e.g., pH 2, 7, 10) at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Store solid this compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose solid this compound to light conditions as specified in ICH guideline Q1B.

    • Humidity: Store solid this compound at elevated humidity (e.g., 75% RH or greater).

  • Analysis: At specified time points, analyze the stressed samples using a validated HPLC method to quantify the remaining this compound and identify degradation products.

Protocol 2: Long-Term Stability Study

Objective: To establish the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Sample Preparation: Package this compound in the proposed container closure system.

  • Storage Conditions: Store samples under controlled, long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH).

  • Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, perform a full analysis of the samples, including assay, purity, and physical characteristics, using validated analytical methods.

Data Presentation

The results from stability studies should be summarized in tables for easy comparison.

Table 1: Effect of Temperature on this compound Stability (Solid State) over 30 Days

Temperature% this compound Remaining% Total Degradants
25°C99.8 ± 0.10.2 ± 0.1
40°C98.5 ± 0.31.5 ± 0.3
60°C92.1 ± 0.57.9 ± 0.5

Table 2: Effect of pH on this compound Stability in Solution at 60°C over 24 Hours

pH% this compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
2.085.3 ± 0.410.2 ± 0.34.5 ± 0.2
7.099.1 ± 0.20.5 ± 0.10.4 ± 0.1
10.070.6 ± 0.622.1 ± 0.57.3 ± 0.3

Visualizations

Hypothetical Degradation Pathway of this compound

This compound This compound Intermediate Cyclized Intermediate This compound->Intermediate Heat/Base Degradant2 Oxidized Product B This compound->Degradant2 Oxidation ([O]) Degradant1 Hydrolyzed Product A Intermediate->Degradant1 Hydrolysis (H₂O)

Caption: Hypothetical degradation of this compound via cyclization and oxidation.

Experimental Workflow for Stability Testing

cluster_stress Forced Degradation cluster_longterm Long-Term Stability Hydrolysis Hydrolysis (pH 2, 7, 10) Analysis HPLC Analysis (Assay, Purity) Hydrolysis->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal (60°C) Thermal->Analysis LT_Storage ICH Conditions (e.g., 25°C/60% RH) LT_Storage->Analysis API This compound API API->Hydrolysis API->Oxidation API->Photolysis API->Thermal API->LT_Storage Report Stability Report Analysis->Report

Caption: Workflow for comprehensive stability assessment of this compound.

Troubleshooting Logic for this compound Instability

Start Potency Loss Observed CheckStorage Verify Storage Conditions (Temp, Humidity, Light) Start->CheckStorage StressTest Conduct Forced Degradation Study CheckStorage->StressTest Conditions OK Solution Solution CheckStorage->Solution Conditions NOT OK -> Correct Storage IdentifyPathway Identify Degradation Pathway(s) StressTest->IdentifyPathway IdentifyPathway->Solution Pathway Identified -> Reformulate/Repackage

References

Elucaine not showing expected anesthetic effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elucaine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on troubleshooting unexpected experimental outcomes. The following information is presented in a question-and-answer format to directly address specific issues you might encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.[1][2] The anesthetic effect is achieved when the nerve impulse can no longer be transmitted, leading to a loss of sensation in the innervated area. This compound binds more readily to sodium channels that are in an activated or inactivated state, a characteristic known as state-dependent blockade.

Q2: What are the known factors that can influence the efficacy of this compound?

Several factors can affect the anesthetic action of this compound. These include:

  • pH of the tissue: An acidic environment, often caused by inflammation or infection, decreases the effectiveness of local anesthetics. This is because a lower pH favors the ionized form of the anesthetic, which penetrates the nerve membrane less easily.

  • Lipid solubility: Higher lipid solubility enhances the potency of local anesthetics as it allows for easier penetration of the lipid-rich nerve cell membrane.

  • Protein binding: The duration of the anesthetic effect is related to the degree of protein binding. Greater protein binding leads to a longer duration of action.

  • Vasodilator activity: this compound, like many local anesthetics, can have vasodilatory properties. This increases blood flow at the site of administration, leading to faster removal of the anesthetic and thus a shorter duration of action and decreased potency. The addition of a vasoconstrictor like epinephrine can counteract this effect.

  • Anatomical variations: Individual differences in nerve location and the presence of accessory innervation can lead to a failure to achieve adequate anesthesia.

Q3: Are there any known issues with this compound's stability or degradation?

While specific degradation pathways for this compound are proprietary, local anesthetics, in general, can be categorized into two classes: esters and amides. Ester-type local anesthetics are metabolized by plasma pseudocholinesterase, leading to a shorter duration of action, while amide-type anesthetics are metabolized in the liver. Factors that affect liver function could potentially alter the metabolism and clearance of amide-type anesthetics. The pH of the this compound solution is also critical for its stability and shelf-life; commercially prepared local anesthetic solutions often have a low pH (3-4) to prevent oxidation.

Troubleshooting Guides

Issue: this compound is not producing the expected anesthetic effect.

This is a common issue that can arise from a variety of factors. Follow this step-by-step guide to troubleshoot the problem.

Step 1: Verify the Experimental Setup and Protocol

  • Solution Preparation:

    • Confirm the concentration of the this compound solution.

    • Check the pH of the solution; an incorrect pH can affect its efficacy.

    • Ensure the solution was prepared fresh, if required, and stored correctly.

  • Administration Technique:

    • Verify the injection site and depth. Anatomical variations can lead to the anesthetic not reaching the target nerve.

    • Ensure the correct volume of the solution was administered.

    • Consider if the injection was inadvertently made into a blood vessel (intravascular injection), which would lead to rapid systemic absorption and reduced local effect.

Step 2: Assess Subject-Specific Factors

  • Tissue Health:

    • Is there evidence of inflammation or infection at the injection site? An acidic environment in inflamed tissue can significantly reduce anesthetic efficacy.

  • Individual Variability:

    • Recognize that there can be significant individual variation in response to anesthetics.

Step 3: Evaluate the this compound Formulation

  • Vasoconstrictor:

    • Are you using a formulation with or without a vasoconstrictor (e.g., epinephrine)? The absence of a vasoconstrictor can lead to rapid absorption and a shorter, less profound block.

Step 4: Review Data from Efficacy Studies

The following table summarizes data from a study using the tail-flick test in mice to assess the duration of sensory block for different local anesthetics and concentrations. This can provide a baseline for expected efficacy.

AnestheticConcentrationDuration of Sensory Block (mean +/- SD in minutes)
Procaine1%2 +/- 4
Lidocaine1%20 +/- 10
Tetracaine1%40 +/- 10
Lidocaine with Epinephrine1%66 +/- 15

Data adapted from a study assessing local anesthetic conduction block in mice.

Experimental Protocols

For researchers who need to quantify the anesthetic effect of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Tail-Flick Test for Analgesia

This test is used to measure the analgesic effect of a substance by assessing the latency of a mouse or rat to withdraw its tail from a heat source.

Materials:

  • Tail-flick analgesia meter

  • Animal restrainer

  • This compound solution

  • Syringes and needles for administration

Procedure:

  • Baseline Measurement: Place the animal in the restrainer and allow it to acclimatize. Determine the baseline tail-flick latency by applying a focused beam of light to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-30 seconds) should be established to prevent tissue damage.

  • Administration: Administer the this compound solution via subcutaneous injection at the base of the tail.

  • Testing: At predetermined time intervals (e.g., 10, 20, 30, 60 minutes) after administration, re-measure the tail-flick latency.

  • Data Analysis: The duration of the anesthetic block is the time it takes for the tail-flick latency to return to baseline. The data can be expressed as the percentage of maximum possible effect (%MPE).

Protocol 2: Von Frey Test for Mechanical Nociception

This test assesses the mechanical withdrawal threshold using calibrated filaments.

Materials:

  • Von Frey filaments of varying stiffness

  • Elevated wire mesh platform

  • Testing chambers

  • This compound solution

Procedure:

  • Acclimatization: Place the animal in a testing chamber on the elevated wire mesh platform and allow it to acclimatize for at least one hour.

  • Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of medium stiffness. Apply enough force to bend the filament and hold for 1-2 seconds. Determine the filament that elicits a withdrawal response. This is the baseline mechanical withdrawal threshold.

  • Administration: Inject this compound into the plantar surface of the hind paw.

  • Post-treatment Testing: At set time points after administration, re-assess the mechanical withdrawal threshold. An increase in the threshold indicates an anesthetic effect.

  • Data Analysis: The change in withdrawal threshold over time is used to quantify the anesthetic effect.

Protocol 3: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound on ion channels.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Glass micropipettes

  • Cell culture of neurons or other excitable cells

  • Internal and external solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Prepare a coverslip with the cultured cells and place it in the recording chamber on the microscope stage, perfusing with the external solution.

  • Pipette Preparation: Fill a glass micropipette with the internal solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion currents (e.g., sodium currents). Record the baseline currents.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Post-Elucaine Recording: Record the ion currents in the presence of this compound to observe the extent of channel blockade.

  • Data Analysis: Analyze the reduction in current amplitude to determine the inhibitory effect of this compound on the specific ion channels.

Visualizations

Signaling Pathway of this compound

Elucaine_Mechanism cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Intracellular Intracellular Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Action_Potential Action Potential Propagation Open->Action_Potential Inactivated->Resting Repolarization No_Action_Potential Blockade of Action Potential Inactivated->No_Action_Potential Elucaine_ext This compound (extracellular) Elucaine_int This compound (intracellular) Elucaine_ext->Elucaine_int Diffusion Elucaine_int->Open Binds Elucaine_int->Inactivated Binds

Caption: Mechanism of action of this compound via sodium channel blockade.

Troubleshooting Workflow for Anesthetic Failure

Troubleshooting_Workflow Start This compound Not Showing Expected Anesthetic Effect Check_Protocol Step 1: Verify Experimental Protocol and Setup Start->Check_Protocol Check_Solution Is the this compound solution concentration and pH correct? Check_Protocol->Check_Solution Check_Admin Was the administration technique correct? Check_Solution->Check_Admin Yes Re-evaluate Re-evaluate experiment with protocol modifications Check_Solution->Re-evaluate No Check_Subject Step 2: Assess Subject-Specific Factors Check_Admin->Check_Subject Yes Check_Admin->Re-evaluate No Check_Inflammation Is there inflammation or infection at the site? Check_Subject->Check_Inflammation Consider_Variability Acknowledge individual biological variability. Check_Inflammation->Consider_Variability Yes Evaluate_Formulation Step 3: Evaluate This compound Formulation Check_Inflammation->Evaluate_Formulation No Consider_Variability->Evaluate_Formulation Check_Vaso Is a vasoconstrictor needed/present? Evaluate_Formulation->Check_Vaso Check_Vaso->Re-evaluate No/Consider Adding Success Anesthetic Effect Observed Check_Vaso->Success Yes/Adjusted

Caption: A logical workflow for troubleshooting this compound's lack of efficacy.

References

Preventing Elucaine degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Elucaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. The rate of degradation is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What is the optimal pH range for maintaining this compound stability in solution?

To minimize hydrolytic degradation, it is recommended to maintain this compound solutions within a pH range of 4.5 to 6.5. Both acidic and alkaline conditions outside of this range have been shown to accelerate the breakdown of the compound.

Q3: How should this compound be stored to ensure its stability?

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store solid this compound at 2-8°C, protected from light. Solutions of this compound should be freshly prepared for each experiment and stored on ice or at 2-8°C for short periods if immediate use is not possible. Avoid repeated freeze-thaw cycles.[1][2]

Q4: Are there any known incompatibilities with common excipients or solvents?

Yes, this compound has shown incompatibility with certain excipients that create an alkaline microenvironment, leading to accelerated degradation.[3] It is also advisable to avoid solvents that can generate peroxides, as this can lead to oxidative degradation. Always use high-purity, peroxide-free solvents for preparing this compound solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. Hydrolysis due to improper pH. The pH of your solution may be outside the optimal stability range (pH 4.5-6.5).Prepare a fresh solution using a buffer system that maintains the pH within the 4.5-6.5 range. Verify the pH of the final solution.
Elevated temperature. Exposure to ambient or higher temperatures can accelerate degradation.Prepare and handle this compound solutions on ice or in a cold room. For longer-term storage of stock solutions, store at 2-8°C.[2]
Unexpected peaks observed during chromatographic analysis. Oxidative degradation. this compound may be degrading due to the presence of dissolved oxygen or contaminating oxidizing agents in your solvents or reagents.De-gas all solvents before use. Consider adding a suitable antioxidant, such as ascorbic acid, to your formulation if compatible with your experimental design.[4]
Photodegradation. Exposure to UV or ambient light can induce degradation of light-sensitive this compound.Conduct experiments under low-light conditions or use amber-colored glassware or light-blocking centrifuge tubes. Protect samples from direct light sources.
Inconsistent experimental results between batches. Variable storage conditions. Inconsistent temperature, humidity, or light exposure of the solid this compound powder can lead to varying levels of degradation before use.Ensure all batches of this compound are stored under the recommended conditions (2-8°C, protected from light and moisture). Keep detailed storage records.
Contamination of stock solutions. Introduction of contaminants during solution preparation can catalyze degradation.Use sterile, high-purity solvents and reagents. Prepare fresh solutions for each experiment to minimize the risk of contamination over time.

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHHalf-life (t1/2) in hoursDegradation Rate Constant (k) in h-1
3.0120.0578
4.51200.0058
5.51500.0046
6.51350.0051
8.0150.0462

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 5.5

Temperature (°C)Half-life (t1/2) in hoursDegradation Rate Constant (k) in h-1
47000.00099
251500.0046
37480.0144
50180.0385

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Solvent Preparation: Use high-purity, HPLC-grade water or an appropriate buffer. De-gas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Buffering: Prepare a buffer solution within the optimal pH range of 4.5-6.5 (e.g., a citrate-phosphate buffer).

  • Weighing this compound: Accurately weigh the required amount of solid this compound using an analytical balance in a low-light environment.

  • Dissolution: Dissolve the this compound in the prepared, de-gassed buffer. This should be done in an amber-colored volumetric flask to protect from light.

  • Storage: If not for immediate use, store the solution at 2-8°C in a tightly sealed, light-protected container. It is recommended to use the solution within 24 hours of preparation.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential to understand the degradation profile of this compound.

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.

  • Analysis: Analyze all samples, including a control sample of undegraded this compound, using a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to identify and quantify the degradation products.

Visualizations

Elucaine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A Acidic/Alkaline pH Hydrolysis_Product_B Hydrolysis Product B This compound->Hydrolysis_Product_B Acidic/Alkaline pH Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidizing Agents Photolysis_Product Photolysis Product This compound->Photolysis_Product Light Exposure

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Degradation Observed Check_pH Is pH between 4.5-6.5? Start->Check_pH Check_Temp Stored at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Light Protected from light? Check_Temp->Check_Light Yes Store_Cold Store at 2-8°C Check_Temp->Store_Cold No Check_Oxygen Oxygen excluded? Check_Light->Check_Oxygen Yes Protect_Light Use amber vials Check_Light->Protect_Light No Degas_Solvents Degas solvents Check_Oxygen->Degas_Solvents No Solution_Stable Stable Solution Check_Oxygen->Solution_Stable Yes Adjust_pH->Check_Temp Store_Cold->Check_Light Protect_Light->Check_Oxygen Degas_Solvents->Solution_Stable

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Elucaine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide pertains to "Elucaine," a hypothetical novel anesthetic compound. The synthesis pathway, experimental data, and associated issues are presented for illustrative purposes to demonstrate a representative technical support resource for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized in a two-step process. The first step involves a nucleophilic substitution reaction between 4-aminophenol and chloroacetyl chloride to form the intermediate, N-(4-hydroxyphenyl)-2-chloroacetamide. The second step is an esterification reaction where the intermediate is reacted with diethylamine to yield the final product, this compound.

Q2: What are the most critical parameters to control during the synthesis of this compound?

A2: Based on optimization studies, the most critical parameters are reaction temperature and the molar ratio of reactants. Exceeding the optimal temperature in Step 1 can lead to increased formation of byproducts, while an incorrect molar ratio in Step 2 can result in incomplete conversion and purification challenges.

Q3: What is the expected yield and purity of this compound under optimal conditions?

A3: Under optimized protocols, the typical yield for the overall synthesis is between 75-85%, with a purity of >99% after column chromatography.

Troubleshooting Guides

Synthesis Issues

Q: My reaction yield is consistently low. What are the possible causes?

A: Low yield in this compound synthesis can stem from several factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is crucial. For Step 1, maintaining a temperature of 0-5°C is critical to prevent byproduct formation. In Step 2, the temperature should be maintained at 60-65°C to ensure a reasonable reaction rate without degrading the product.

  • Reagent Quality: The purity of your starting materials, particularly 4-aminophenol and chloroacetyl chloride, is important. Impurities can lead to side reactions, reducing the yield of the desired product.

  • Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q: I am observing a significant amount of a major byproduct in my crude product. How can I identify and minimize it?

A: A common byproduct is the diacylated product in Step 1, where two chloroacetyl groups react with the amine and hydroxyl groups of 4-aminophenol.

  • Identification: This byproduct can be identified by its different retention factor (Rf) on a TLC plate compared to the desired product. Further characterization can be done using LC-MS and NMR.

  • Minimization: To minimize the formation of this byproduct, slowly add the chloroacetyl chloride to the solution of 4-aminophenol at a low temperature (0-5°C). This ensures that the more nucleophilic amine group reacts preferentially.

Purification Issues

Q: I'm having trouble separating this compound from the starting materials during column chromatography. What can I do?

A: If you are experiencing co-elution of this compound with starting materials, consider the following:

  • Solvent System Optimization: The polarity of the mobile phase is critical for good separation. A gradient elution is recommended, starting with a less polar solvent system and gradually increasing the polarity. Experiment with different solvent ratios of hexane and ethyl acetate.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Sample Loading: Do not overload the column. A general rule is to load an amount of crude product that is 1-5% of the weight of the stationary phase.

Q: My final product is not reaching the desired purity of >99% after purification. What are the next steps?

A: Achieving high purity may require additional purification steps:

  • Recrystallization: After column chromatography, recrystallization can be an effective method to remove minor impurities. Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis (Step 2)

EntryDiethylamine (equivalents)Temperature (°C)Time (h)Yield (%)Purity (%)
11.05046595
21.25047296
31.55047597
41.56048298
51.57047894
61.56068599

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-2-chloroacetamide (Intermediate)
  • Dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of acetone in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise to the solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate = 1:1).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 18.5 g (0.1 mol) of N-(4-hydroxyphenyl)-2-chloroacetamide in 150 mL of acetonitrile.

  • Add 10.9 g (0.15 mol) of diethylamine to the solution.

  • Heat the reaction mixture to 60-65°C and stir for 6 hours.

  • Monitor the reaction by TLC (Mobile phase: Hexane:Ethyl Acetate = 2:1).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of water three times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 3: Purification of this compound by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 5% ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain pure this compound.

Mandatory Visualization

Elucaine_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification start1 4-Aminophenol + Chloroacetyl Chloride reaction1 Nucleophilic Substitution (0-5°C, Acetone) start1->reaction1 workup1 Precipitation in Water reaction1->workup1 product1 Intermediate: N-(4-hydroxyphenyl)-2-chloroacetamide workup1->product1 start2 Intermediate + Diethylamine product1->start2 reaction2 Esterification (60-65°C, Acetonitrile) start2->reaction2 workup2 Solvent Extraction reaction2->workup2 product2 Crude this compound workup2->product2 purification_step Column Chromatography product2->purification_step analysis TLC Analysis purification_step->analysis final_product Pure this compound (>99%) analysis->final_product Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting issue Low Yield or Impure Product check_temp Verify Reaction Temperature issue->check_temp check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents check_moisture Ensure Anhydrous Conditions issue->check_moisture optimize_solvent Optimize Elution Solvent System issue->optimize_solvent check_loading Check Column Loading issue->check_loading recrystallize Consider Recrystallization issue->recrystallize optimize_synthesis Optimized Synthesis check_temp->optimize_synthesis Adjust if needed check_reagents->optimize_synthesis Adjust if needed check_moisture->optimize_synthesis Adjust if needed optimize_purification Optimized Purification optimize_solvent->optimize_purification Refine if needed check_loading->optimize_purification Refine if needed recrystallize->optimize_purification Perform if needed

Adjusting pH for optimal Elucaine activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Elucaine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, with a chemical formula of C₁₉H₂₃NO₂, is understood to function as a local anesthetic.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve fibers. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of nerve impulses.

Q2: How does pH affect the activity of this compound?

The activity of local anesthetics like this compound is highly dependent on pH. These compounds are typically weak bases, meaning they can exist in both an ionized (cationic) and an un-ionized (neutral) form. The relative proportion of these two forms is determined by the pH of the solution and the pKa of the drug.

  • The un-ionized form is lipid-soluble and is crucial for penetrating the lipid-rich nerve cell membrane to reach the site of action within the cell.

  • The ionized form is the active form that binds to and blocks the sodium channel from the intracellular side.

Therefore, an optimal pH is required to ensure sufficient penetration of the nerve membrane (favoring the un-ionized form) and effective blockade of the sodium channel (the ionized form).

Q3: What is the expected impact of acidic or alkaline conditions on this compound's performance?

Adjusting the pH of your this compound solution will have a direct impact on its efficacy:

  • Acidic Conditions (Low pH): In an acidic environment, a higher proportion of this compound will be in its ionized form. This reduces its ability to cross the nerve cell membrane, which can lead to a slower onset of action and decreased potency.[2][3] Inflamed or infected tissues tend to have a lower pH, which can make local anesthetics less effective.[4]

  • Alkaline Conditions (High pH): In a more alkaline environment, a greater fraction of this compound will be in its un-ionized, lipid-soluble form. This facilitates more rapid passage across the nerve membrane, potentially leading to a faster onset of action.[2] However, if the pH is too high, there may not be enough of the ionized form available inside the cell to effectively block the sodium channels.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow Onset of Action The pH of the experimental buffer is too low, leading to a high proportion of ionized this compound that cannot efficiently cross the nerve membrane.Gradually increase the pH of your buffer in small increments (e.g., 0.2 pH units) to favor the un-ionized form. Refer to the Experimental Protocol for Determining Optimal pH below.
Reduced Potency of this compound The experimental conditions (e.g., low pH) are reducing the effective concentration of this compound reaching its target site.Confirm the pH of your solution and adjust as necessary. Ensure that the buffer capacity is sufficient to maintain a stable pH throughout the experiment.
Inconsistent Results Between Experiments There may be slight variations in the pH of the buffer solutions prepared for different experimental runs.Prepare a large batch of a standardized, buffered this compound solution for all related experiments. Always verify the final pH of the solution before use.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol outlines a method to determine the optimal pH for this compound's activity in an in vitro nerve block model.

1. Preparation of Buffered this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Create a series of physiological buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 pH unit increments).
  • Add a consistent concentration of this compound stock solution to each buffer to create a set of test solutions with different pH levels.
  • Verify the final pH of each test solution using a calibrated pH meter.

2. In Vitro Nerve Preparation:

  • Isolate a suitable nerve preparation (e.g., a sciatic nerve from a rodent model).
  • Mount the nerve in a chamber that allows for the application of test solutions and the recording of nerve impulses.

3. Measurement of Nerve Blockade:

  • Record the baseline compound action potential (CAP) of the nerve in a control buffer.
  • Apply the first buffered this compound solution to the nerve preparation.
  • Continuously monitor and record the CAP at regular intervals until the nerve is fully blocked or a steady state is reached.
  • Wash the nerve with the control buffer to allow for recovery.
  • Repeat the process for each of the buffered this compound solutions, ensuring adequate recovery time between applications.

4. Data Analysis:

  • For each pH, determine the time to achieve a certain percentage of blockade (e.g., 50% or 90%).
  • Plot the time to blockade as a function of pH to identify the pH that results in the fastest onset of action.
  • You can also assess potency by determining the concentration of this compound required to achieve a 50% block at different pH values (IC50).

Data Presentation

Table 1: Effect of pH on the Onset of Action of Local Anesthetics
Local Anesthetic pKa pH of Solution Time to 50% Blockade (seconds)
Lidocaine7.98.3< 2
6.0Slower than at 8.3
Procaine8.98.3< 2
6.0Slower than at 8.3
Tetracaine8.58.3< 2
6.0Slower than at 8.3
Benzocaine (neutral)~3.58.3~1 (pH independent)
6.0~1 (pH independent)

This table summarizes general findings on the pH-dependent rate of action for common local anesthetics and is intended to be illustrative for this compound experiments.

Visualizations

Elucaine_Mechanism_of_Action cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Lower pH) Elucaine_Unionized This compound (Un-ionized) Elucaine_Ionized_Extra This compound (Ionized) Elucaine_Unionized->Elucaine_Ionized_Extra Equilibrium Elucaine_Unionized_Intra This compound (Un-ionized) Elucaine_Unionized->Elucaine_Unionized_Intra Diffusion Membrane Lipid Bilayer Elucaine_Ionized_Intra This compound (Ionized) Elucaine_Unionized_Intra->Elucaine_Ionized_Intra Equilibrium Sodium_Channel Voltage-Gated Sodium Channel Elucaine_Ionized_Intra->Sodium_Channel Blockade

Caption: pH-dependent mechanism of this compound action.

Caption: Troubleshooting workflow for slow onset of action.

References

Technical Support Center: Overcoming Elucaine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming Elucaine resistance in cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-resistant cell lines.

Observed Problem Potential Cause Recommended Solution
1. Decreased this compound efficacy (IC50 increase >10-fold) in long-term cultures. Development of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[1][2][3][4]- Confirm T790M mutation: Perform sequencing (Sanger or NGS) of the EGFR gene in resistant cells. - Switch to a next-generation inhibitor: Utilize a covalent EGFR inhibitor designed to overcome T790M-mediated resistance.
2. This compound-treated cells change from an epithelial (cobblestone) to a mesenchymal (spindle-like) morphology and exhibit increased migration. Induction of Epithelial-to-Mesenchymal Transition (EMT).[5] This process is often characterized by the loss of E-cadherin and the gain of mesenchymal markers like Vimentin and N-cadherin.- Confirm EMT: Use Western blotting or immunofluorescence to check for changes in EMT marker expression (downregulation of E-cadherin, upregulation of Vimentin). - Co-treatment: Consider co-treatment with an inhibitor of pathways known to induce EMT, such as TGF-β or AXL inhibitors.
3. Maintained or increased phosphorylation of downstream effectors (e.g., Akt, ERK) despite effective EGFR inhibition by this compound. Activation of a bypass signaling pathway, most commonly MET amplification. MET amplification can lead to EGFR-independent phosphorylation of ERBB3, reactivating the PI3K/Akt pathway.- Assess MET amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine MET gene copy number. - Combination Therapy: Combine this compound with a MET inhibitor (e.g., crizotinib, capmatinib) to simultaneously block both pathways.
4. No known resistance mutation (e.g., T790M negative) or bypass pathway activation is detected, but resistance persists. - Overexpression of ATP-binding cassette (ABC) transporters leading to drug efflux. - Alterations in downstream signaling components (e.g., KRAS mutations, loss of PTEN).- Evaluate drug efflux: Use an ABC transporter inhibitor in combination with this compound to see if sensitivity is restored. - Downstream pathway analysis: Sequence key downstream genes like KRAS, BRAF, and PTEN to identify potential alterations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth factor Receptor (EGFR). In sensitive cancer cells with activating EGFR mutations (e.g., exon 19 deletions, L858R), this compound blocks the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK/ERK, thereby suppressing tumor cell proliferation and survival.

Q2: What are the primary mechanisms of acquired resistance to this compound?

A2: The most common mechanisms of acquired resistance to EGFR TKIs like this compound are:

  • Secondary EGFR Mutations: The T790M mutation in exon 20 of the EGFR gene is the most frequent cause of resistance, accounting for about 50-60% of cases. This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of ATP-competitive inhibitors like this compound.

  • Bypass Pathway Activation: Amplification of the MET proto-oncogene is the next most common mechanism. This leads to MET-driven activation of ERBB3 and subsequent PI3K/Akt signaling, creating a bypass route that renders the cells independent of EGFR signaling for survival.

  • Phenotypic Transformation: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer resistance by altering cell signaling and promoting a more invasive phenotype.

Q3: How can I generate an this compound-resistant cell line for my studies?

A3: An this compound-resistant cell line can be generated by continuous exposure of a sensitive parental cell line (e.g., PC-9, HCC827) to gradually increasing concentrations of this compound over several months. Start with a low concentration (e.g., the IC10) and incrementally increase the dose as the cells adapt and resume proliferation. Periodically confirm the resistance phenotype by performing a cell viability assay to determine the IC50 value.

Q4: Is it possible for a cell line to develop multiple resistance mechanisms simultaneously?

A4: Yes, it is possible. For instance, a subpopulation of cells might acquire a T790M mutation, while another subpopulation develops MET amplification. Characterizing resistance should involve a comprehensive analysis to detect multiple potential mechanisms.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)
PC-9Exon 19 delSensitive (Parental)15 ± 2.5
PC-9/ERExon 19 del, T790MAcquired Resistance1,800 ± 150
HCC827Exon 19 delSensitive (Parental)12 ± 1.8
HCC827/EMRExon 19 del, MET AmpAcquired Resistance1,500 ± 200
H1975L858R, T790MIntrinsic Resistance2,500 ± 300

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Protein Expression Changes in this compound-Resistant Cells

Cell LineKey ProteinExpression Change vs. ParentalMethod
PC-9/ERp-EGFRWestern Blot
p-AktWestern Blot
HCC827/EMRp-EGFRWestern Blot
p-MET↑↑Western Blot
p-ERBB3Western Blot
p-AktWestern Blot
PC-9/EMTE-cadherin↓↓Western Blot
Vimentin↑↑Western Blot

Arrow direction indicates upregulation (↑) or downregulation (↓) relative to the sensitive parental cell line.

Experimental Protocols

1. Protocol: IC50 Determination using MTT Assay

This protocol is for determining the concentration of this compound that inhibits 50% of cell viability in a 96-well format.

  • Materials:

    • This compound-sensitive and resistant cell lines

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • 96-well flat-bottom plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. A common range is 0.01 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

2. Protocol: Western Blot for Protein Expression Analysis

This protocol is for analyzing the expression and phosphorylation status of key proteins in the EGFR signaling pathway.

  • Materials:

    • Cell lysates from sensitive and resistant cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-E-cadherin, anti-Vimentin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin to compare protein levels between samples.

Visualizations

Elucaine_Resistance_Signaling cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (MET Amplification) EGF EGF EGFR_S EGFR_S EGF->EGFR_S Activates PI3K_S PI3K_S EGFR_S->PI3K_S Phosphorylates RAS_S RAS_S EGFR_S->RAS_S Akt_S Akt_S PI3K_S->Akt_S Phosphorylates Proliferation_S Proliferation/ Survival Akt_S->Proliferation_S Phosphorylates RAF_S RAF_S RAS_S->RAF_S MEK_S MEK_S RAF_S->MEK_S ERK_S ERK_S MEK_S->ERK_S ERK_S->Proliferation_S Elucaine_S This compound Elucaine_S->EGFR_S Inhibits MET MET (Amplified) ERBB3 ERBB3 MET->ERBB3 Bypass Activation EGFR_R EGFR_R PI3K_R PI3K_R EGFR_R->PI3K_R Akt_R Akt_R PI3K_R->Akt_R Bypass Activation ERBB3->PI3K_R Bypass Activation Proliferation_R Proliferation/ Survival Akt_R->Proliferation_R Bypass Activation Elucaine_R This compound Elucaine_R->EGFR_R Inhibits

Caption: Bypass signaling in this compound resistance via MET amplification.

Troubleshooting_Workflow Start Start: Cell line shows >10-fold increase in this compound IC50 Seq_EGFR Sequence EGFR Kinase Domain (Exons 18-21) Start->Seq_EGFR T790M_Found T790M Mutation Found? Seq_EGFR->T790M_Found Use_Gen3 Solution: Use 3rd-Gen EGFR Inhibitor T790M_Found->Use_Gen3 Yes Check_Bypass Analyze Bypass Pathways: Check MET Amplification (FISH/qPCR) T790M_Found->Check_Bypass No MET_Amp MET Amplified? Check_Bypass->MET_Amp Use_Combo Solution: Combine this compound with MET Inhibitor MET_Amp->Use_Combo Yes Check_EMT Analyze EMT Markers: Western Blot for E-cadherin/Vimentin MET_Amp->Check_EMT No EMT_Found EMT Phenotype? Check_EMT->EMT_Found Use_EMT_Inhibitor Solution: Consider co-treatment with AXL or TGF-β inhibitor EMT_Found->Use_EMT_Inhibitor Yes Other_Mech Investigate other mechanisms: Drug efflux, downstream mutations EMT_Found->Other_Mech No

Caption: Troubleshooting workflow for identifying this compound resistance.

Experimental_Workflow cluster_analysis Molecular Analysis Parental Parental Sensitive Cell Line (e.g., PC-9) Dose_Escalation Chronic this compound Exposure (Dose Escalation, 3-6 months) Parental->Dose_Escalation Resistant_Clone Isolate Resistant Clones Dose_Escalation->Resistant_Clone IC50_Confirm Confirm Resistance (MTT Assay, IC50 > 10x) Resistant_Clone->IC50_Confirm Lysate_Prep Prepare Lysates & Genomic DNA IC50_Confirm->Lysate_Prep Sanger Sanger Sequencing (EGFR Exons 18-21) Lysate_Prep->Sanger gDNA FISH FISH/qPCR (MET Gene Copy Number) Lysate_Prep->FISH Cells/gDNA Western Western Blot (p-EGFR, p-MET, p-Akt, EMT markers) Lysate_Prep->Western Protein

Caption: Workflow for generating and characterizing resistant cell lines.

References

Minimizing side effects of Elucaine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Elucaine in animal studies. Our goal is to help you minimize side effects and ensure the successful execution of your experiments.

General Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

Question Answer
What are the initial steps if unexpected severe adverse events are observed in test subjects? 1. Immediately cease administration of this compound to the affected cohort. 2. Provide supportive care as dictated by veterinary staff. 3. Document all clinical signs, the time of onset, and the dosage administered. 4. Review your experimental protocol to ensure there were no errors in dose calculation or administration. 5. Report the adverse event to your institution's animal care and use committee.
How can I differentiate between side effects of this compound and complications from the experimental procedure? 1. Include a vehicle-control group in your study design. This group receives the same procedural manipulations but without this compound. 2. Compare the incidence and nature of adverse events between the this compound-treated group and the vehicle-control group. 3. Events occurring exclusively or at a significantly higher rate in the this compound group are likely drug-related.
What should I do if I observe significant local tissue irritation at the injection site? 1. Document the severity of the irritation (e.g., swelling, redness, necrosis). 2. Consider if the formulation of this compound (e.g., pH, excipients) could be contributing to the irritation. 3. Experiment with different, well-tolerated vehicles or adjust the concentration if possible. 4. In future studies, consider subcutaneous administration over intramuscular if appropriate for the research question, as it can sometimes be better tolerated.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects of this compound observed in preclinical animal studies?

A1: Based on preliminary studies, the most frequently observed side effects are dose-dependent and can include neurotoxicity (e.g., tremors, seizures) and cardiovascular effects (e.g., changes in heart rate and blood pressure). Local tissue reactions at the injection site have also been reported.

Q2: Are there any known strategies to mitigate the neurotoxic effects of this compound?

A2: Yes, co-administration of a low-dose sedative from the benzodiazepine class has shown potential in reducing the incidence of seizures in animal models. However, the potential for drug-drug interactions should be carefully evaluated for your specific study. Slower infusion rates for intravenous administration may also decrease peak plasma concentrations and reduce neurotoxic risk.

Q3: How does the metabolic profile of this compound differ across common laboratory animal species?

A3: Hepatic metabolism is the primary route of clearance for this compound. Significant species-specific differences in the activity of cytochrome P450 enzymes can lead to variations in drug exposure and half-life. It is crucial to conduct pharmacokinetic studies in your chosen species to establish the appropriate dosing regimen.

Q4: Can this compound be administered long-term in chronic toxicity studies?

A4: Long-term administration requires careful dose selection to avoid cumulative toxicity. We recommend conducting a dose-ranging study to identify the maximum tolerated dose (MTD) for chronic administration. Regular monitoring of liver function and complete blood counts is advised during long-term studies.

Quantitative Data Summary

The following table summarizes the dose-dependent incidence of key side effects of this compound in a 14-day rodent study.

Dose Group (mg/kg)Mortality Rate (%)Incidence of Seizures (%)Significant Change in Mean Arterial Pressure (%)
Vehicle Control002
10058
3052515
100206045

Experimental Protocols

Protocol: Assessment of Neurotoxicity Following Intravenous this compound Administration in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the experiment.

  • Group Allocation: Randomly assign animals to one of four groups (n=10 per group): Vehicle control, Low-dose this compound (10 mg/kg), Mid-dose this compound (30 mg/kg), and High-dose this compound (100 mg/kg).

  • Drug Preparation: Dissolve this compound in a sterile saline solution to the desired concentrations.

  • Administration: Administer the assigned treatment via a single bolus injection into the lateral tail vein.

  • Observation: Continuously observe the animals for the first 4 hours post-administration for any signs of neurotoxicity, including but not limited to tremors, ataxia, seizures, and changes in behavior. Use a standardized scoring system to quantify the severity of these signs.

  • Data Collection: Record the time of onset, duration, and severity of any observed neurotoxic effects.

  • Statistical Analysis: Analyze the incidence and severity of neurotoxic signs using appropriate statistical methods (e.g., Chi-square test for incidence, Kruskal-Wallis test for severity scores).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis protocol_dev Protocol Development animal_acclim Animal Acclimation dose_admin Dose Administration animal_acclim->dose_admin observation Clinical Observation dose_admin->observation data_collect Data Collection observation->data_collect stat_analysis Statistical Analysis data_collect->stat_analysis report_gen Report Generation stat_analysis->report_gen

Caption: Experimental workflow for an in-vivo study.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream TF Transcription Factor Activation Downstream->TF Gene Gene Expression (Inflammatory Cytokines) TF->Gene Response Adverse Inflammatory Response Gene->Response

Caption: A hypothetical inflammatory signaling pathway.

logical_relationship Dose This compound Dose Plasma Plasma Concentration Dose->Plasma SideEffect Side Effect Severity Plasma->SideEffect Efficacy Therapeutic Efficacy Plasma->Efficacy

Caption: Relationship between dose, concentration, and effect.

Technical Support Center: Enhancing the Bioavailability of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Elucaine is a fictional compound name used for illustrative purposes. The principles, protocols, and troubleshooting guides presented here are based on established pharmaceutical science for enhancing the bioavailability of poorly soluble and/or poorly permeable drug candidates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound's properties and the general strategies for bioavailability enhancement.

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel investigational compound with promising therapeutic activity. However, it exhibits poor aqueous solubility and low intestinal permeability. These characteristics classify it as a Biopharmaceutics Classification System (BCS) Class IV compound, leading to low and variable oral bioavailability, which can hinder its clinical efficacy.[1][2][3] Strategies to improve its solubility and/or permeability are critical for successful oral drug development.[4][5]

Q2: What are the primary strategies for enhancing the bioavailability of a BCS Class IV compound like this compound?

A2: The main strategies focus on overcoming its dual limitations of poor solubility and permeability. Key approaches include:

  • Solubility Enhancement: Techniques like particle size reduction (micronization, nanonization), creating amorphous solid dispersions (ASDs), and salt formation can improve the dissolution rate.

  • Permeability Enhancement: This is often addressed through formulation. Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by utilizing the body's natural lipid absorption pathways and potentially bypassing first-pass metabolism via lymphatic transport.

  • Combined Approaches: Often, a combination is needed. For example, incorporating an amorphous form of this compound into a lipid-based system can tackle both issues simultaneously.

Q3: What are Amorphous Solid Dispersions (ASDs) and how can they help this compound?

A3: An Amorphous Solid Dispersion (ASD) involves dispersing the active pharmaceutical ingredient (API), this compound, in its high-energy amorphous state within a polymer carrier. By preventing the drug from crystallizing, an ASD can achieve a state of supersaturation in the gastrointestinal tract, which significantly increases the drug's apparent solubility and dissolution rate, thereby improving absorption.

Q4: What are Lipid-Based Drug Delivery Systems (LBDDS) and are they suitable for this compound?

A4: LBDDS are formulations containing the drug dissolved or suspended in lipid excipients. They are highly suitable for lipophilic compounds like this compound. These systems can enhance bioavailability by:

  • Keeping the drug in a solubilized state in the gut.

  • Protecting the drug from degradation.

  • Promoting absorption through intestinal lymphatic pathways, which can reduce first-pass metabolism in the liver. Examples include liposomes, solid lipid nanoparticles (SLNs), and SEDDS.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during formulation, in vitro testing, and in vivo studies.

Formulation & Stability Issues
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low drug loading in Amorphous Solid Dispersion (ASD). Poor solubility of this compound in the chosen spray-drying solvent. High viscosity of the drug-polymer solution.Screen alternative volatile solvents or co-solvent systems. Optimize the solid load in the feed solution to balance throughput and viscosity.
ASD formulation recrystallizes during stability testing. The polymer is not adequately stabilizing the amorphous drug. The formulation is hygroscopic, and moisture is acting as a plasticizer, increasing molecular mobility. The drug-to-polymer ratio is too high.Screen for polymers that have strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Store the formulation in low-humidity conditions and use protective packaging. Decrease the drug loading to ensure it is fully dispersed and stabilized by the polymer matrix.
Lipid-based formulation (e.g., SEDDS) appears cloudy or precipitates this compound upon dilution. The formulation is not forming a stable microemulsion. The drug has low solubility in the oil/surfactant/cosolvent mixture. The proportions of excipients are not optimal.Systematically screen different oils, surfactants, and cosolvents to find a system with higher solubilization capacity for this compound. Construct a ternary phase diagram to identify the optimal concentration ranges for excipients that lead to a stable microemulsion.
Physical instability of the final dosage form (e.g., tablet capping, sticking). Formulation has poor flow or is too sticky. Incompatibility between the drug formulation and other excipients (e.g., fillers, binders).Add a lubricant (e.g., magnesium stearate) or glidant (e.g., silicon dioxide) to improve flow. Control manufacturing environment humidity and temperature. Conduct excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC).
In Vitro Assay Troubleshooting
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) in Caco-2 assay. This compound has inherently low membrane permeability. This compound is a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) expressed on Caco-2 cells. Poor solubility of the test compound in the assay buffer leads to artificially low results.This may be an intrinsic property. Focus on formulations that can bypass or modulate this barrier (e.g., LBDDS). Perform a bi-directional Caco-2 assay (A-B and B-A) to calculate the efflux ratio. An efflux ratio >2 suggests active efflux. Ensure the dosing solution is clear and free of precipitate. If solubility is an issue, consider using a co-solvent or a non-toxic surfactant in the buffer, but be aware this can affect cell monolayer integrity.
High variability in Caco-2 permeability results. Inconsistent Caco-2 cell monolayer integrity. Inaccurate sample analysis or quantification. The compound is unstable in the assay medium.Regularly check the Transepithelial Electrical Resistance (TEER) values of the monolayers before and after the experiment to ensure integrity. Use a paracellular marker like Lucifer Yellow to check for monolayer leaks. Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision. Assess the stability of this compound in the assay buffer over the experiment's duration.
Poor dissolution profile for an enhanced formulation (e.g., ASD tablet). The formulation fails to achieve or maintain supersaturation upon dissolution. The tablet does not disintegrate properly.For ASDs, ensure the polymer is appropriate to maintain supersaturation. Include a superdisintegrant in the tablet formulation. Optimize tablet hardness during compression; overly hard tablets may not disintegrate quickly.
In Vivo Pharmacokinetic (PK) Study Troubleshooting
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low oral bioavailability (F%) despite improved formulation. High first-pass metabolism in the liver. Poor in vivo-in vitro correlation (IVIVC); the in vitro test did not predict in vivo performance. The drug precipitates from the formulation in the GI tract.Compare oral PK data with intravenous (IV) PK data to quantify first-pass extraction. Consider formulations that promote lymphatic absorption (e.g., LBDDS) to bypass the liver. Re-evaluate your formulation strategy. An ASD might improve dissolution, but if permeability is the main barrier, it may not be sufficient alone. Select formulation excipients that can maintain drug solubilization in the complex environment of the GI tract.
High inter-animal variability in PK parameters (AUC, Cmax). This is common for poorly soluble drugs due to differences in GI physiology (pH, motility) among animals. Formulation instability or inconsistent dosing. Analytical errors during sample processing.Increase the number of animals per group to improve statistical power. Ensure the formulation is homogenous and administered consistently. Validate bioanalytical methods thoroughly to minimize errors.
No significant improvement in exposure (AUC) with an ASD formulation compared to micronized this compound. The dissolution rate is not the rate-limiting step for absorption; permeability is the primary barrier. The drug recrystallized in the GI tract before it could be absorbed.Focus on permeability enhancement. Consider co-administering a permeation enhancer or switching to an LBDDS formulation. Select polymers for the ASD that are known to inhibit precipitation in vivo.

Section 3: Experimental Protocols & Data

Hypothetical Performance of this compound Formulations

The following tables summarize hypothetical data from experiments designed to improve this compound's bioavailability.

Table 1: Solubility of this compound in Various Media

Formulation Aqueous Buffer (pH 6.8) FaSSIF*
Unprocessed this compound 0.5 µg/mL 1.2 µg/mL
Micronized this compound 2.1 µg/mL 5.5 µg/mL
This compound ASD (20% drug load in PVP-VA) 35.6 µg/mL 88.2 µg/mL
This compound SEDDS (10% drug load) Forms microemulsion Forms microemulsion

*Fasted State Simulated Intestinal Fluid

Table 2: In Vitro Permeability Across Caco-2 Monolayers

Formulation Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
This compound Solution 0.2 ± 0.05 1.8 ± 0.3 9.0
This compound ASD 0.3 ± 0.08 2.0 ± 0.4 6.7

| this compound SEDDS | 1.5 ± 0.4 | 1.7 ± 0.5 | 1.1 |

Table 3: Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Unprocessed Suspension 25 ± 11 4.0 155 ± 75 100% (Reference)
Micronized Suspension 60 ± 25 3.0 410 ± 180 265%
ASD Suspension 215 ± 98 2.0 1350 ± 550 871%

| SEDDS Formulation | 450 ± 155 | 1.5 | 3280 ± 990 | 2116% |

Protocol: Bi-Directional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate of efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values >250 Ω·cm².

  • Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution containing this compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber at the same time points.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Section 4: Visualizations

Diagrams of Workflows and Logic

G cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Start BCS Class IV (Low Solubility & Permeability) Sol_Enhance Solubility Enhancement (ASD, Micronization) Start->Sol_Enhance Perm_Enhance Permeability Enhancement (LBDDS, SEDDS) Start->Perm_Enhance Dissolution Dissolution Testing Sol_Enhance->Dissolution Caco2 Caco-2 Permeability Perm_Enhance->Caco2 Dissolution->Caco2 PK_Study Rodent PK Study (Oral Dosing) Caco2->PK_Study Analysis Calculate AUC, Cmax, F% PK_Study->Analysis Decision Lead Formulation? Analysis->Decision Decision->Start No, Re-formulate End Optimized Formulation Decision->End Yes G Start Low In Vivo Exposure (AUC) CheckDissolution Was in vitro dissolution rate-limiting? Start->CheckDissolution CheckPermeability Was in vitro permeability (Papp) low? CheckDissolution->CheckPermeability No SolubilityIssue Root Cause: Solubility/Dissolution Limited CheckDissolution->SolubilityIssue Yes CheckEfflux Was efflux ratio > 2? CheckPermeability->CheckEfflux No PermeabilityIssue Root Cause: Permeability Limited CheckPermeability->PermeabilityIssue Yes EffluxIssue Root Cause: Active Efflux CheckEfflux->EffluxIssue Yes Sol_Strategy Strategy: Focus on Amorphous Solid Dispersions (ASDs) SolubilityIssue->Sol_Strategy Perm_Strategy Strategy: Focus on Lipid-Based Systems (LBDDS/SEDDS) PermeabilityIssue->Perm_Strategy EffluxIssue->Perm_Strategy G cluster_0 Lumen of Small Intestine cluster_1 Intestinal Epithelium (Enterocyte) cluster_2 Circulation SEDDS This compound in SEDDS Micelle Drug in Micelles SEDDS->Micelle Forms upon dilution with intestinal fluid Enterocyte Enterocyte Micelle->Enterocyte Direct Absorption TJ Tight Junctions Micelle->TJ Surfactants may transiently open PortalVein Portal Vein (to Liver) Enterocyte->PortalVein Standard Pathway Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Lipid Pathway (Enhanced Bioavailability)

References

Validation & Comparative

A Comparative Analysis of Elucaine and Lidocaine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of Elucaine and lidocaine is not possible at this time due to the absence of publicly available experimental data for this compound. Extensive searches for clinical trials, preclinical studies, or any quantitative data on the anesthetic properties of this compound have yielded no results. This compound is identified as a chemical compound with the molecular formula C₁₉H₂₃NO₂ and is classified as an anesthetic agent, also known by its systematic name α-[(Diethylamino)methyl]benzyl alcohol benzoate (ester)[1][2]. However, beyond this chemical identification, its biological activity and clinical efficacy remain undocumented in the accessible scientific literature.

Therefore, this guide will provide a comprehensive overview of the well-established efficacy and mechanism of action of lidocaine, which can serve as a benchmark for future comparative studies should data on this compound become available.

Lidocaine: A Profile of a Widely Used Local Anesthetic

Lidocaine is a well-characterized local anesthetic of the amino amide type, widely used in various medical and surgical procedures[3]. It functions by blocking nerve signals in the body to induce a temporary loss of sensation.

Mechanism of Action

Lidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[4]. By binding to the intracellular portion of these channels, lidocaine stabilizes the neuron in a state of inactivation, preventing the influx of sodium ions that is necessary for the initiation and propagation of an action potential[1]. This reversible blockade of nerve impulse transmission results in a localized anesthetic effect.

Lidocaine_Mechanism_of_Action cluster_neuron Neuron cluster_lidocaine_action Lidocaine Action Nerve_Impulse Nerve Impulse (Pain Signal) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse->Na_Channel_Open Activates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization & Action Potential Na_Influx->Depolarization Signal_Propagation Signal Propagation to Brain Depolarization->Signal_Propagation Pain_Blocked Pain Signal Blocked Lidocaine Lidocaine Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Lidocaine->Na_Channel_Blocked Blocks No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx No_Depolarization No Depolarization No_Na_Influx->No_Depolarization No_Depolarization->Pain_Blocked

Caption: Mechanism of action of Lidocaine.
Quantitative Data on Lidocaine Efficacy

The efficacy of lidocaine has been quantified in numerous clinical trials across various applications. The following table summarizes key efficacy parameters from representative studies.

ApplicationDosage/ConcentrationEfficacy MetricResultCitation
Neuropathic Pain 3 mg/kg infusionReduction in Numerical Rating Scale (NRS) pain scoreSignificant reduction in NRS pain scores after the final infusion (P = 0.011)
Postoperative Analgesia (Abdominal Surgery) Intravenous infusionPostoperative pain (Visual Analogue Scale, 0-10 cm)Reduced pain at 1-4 hours (MD -0.84) and 24 hours (MD -0.34) post-surgery
Status Migrainosus in Children Occipital nerve blockDecrease in pain scoresSignificantly greater decrease in pain scores compared to saline injections
Dental Anesthesia (Inferior Alveolar Nerve Block) 2% with 1:100,000 epinephrineAnesthetic success rate in irreversible pulpitis93% success rate during access cavity preparation
Dental Anesthesia (Inferior Alveolar Nerve Block) 2% with epinephrineDuration of anesthetic effectMean duration of 168.20 minutes
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the lack of comparative studies between this compound and lidocaine, no specific protocol for such a comparison can be provided. However, a general methodology for assessing the efficacy of a new local anesthetic against a standard like lidocaine would typically involve the following steps:

Experimental_Workflow Start Study Design (e.g., Randomized, Double-Blind, Placebo-Controlled) Patient_Recruitment Patient Recruitment (with defined inclusion/ exclusion criteria) Start->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Administration of this compound Randomization->Group_A Group_B Group B: Administration of Lidocaine Randomization->Group_B Group_C Group C: Administration of Placebo Randomization->Group_C Anesthetic_Application Anesthetic Application (Standardized Procedure) Group_A->Anesthetic_Application Group_B->Anesthetic_Application Group_C->Anesthetic_Application Efficacy_Assessment Efficacy Assessment (e.g., Onset of anesthesia, Duration of action, Pain scores - VAS/NRS) Anesthetic_Application->Efficacy_Assessment Data_Collection Data Collection and Analysis (Statistical Comparison) Efficacy_Assessment->Data_Collection Conclusion Conclusion on Comparative Efficacy Data_Collection->Conclusion

Caption: Generalized workflow for a clinical trial comparing local anesthetics.

Key components of such a protocol would include:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating drug efficacy.

  • Participants: A well-defined patient population with specific inclusion and exclusion criteria.

  • Intervention: Standardized administration of the investigational drug (this compound), the comparator (lidocaine), and a placebo.

  • Outcome Measures: Primary and secondary endpoints to quantify efficacy, such as:

    • Onset of anesthesia: Time taken to achieve a defined level of sensory block.

    • Duration of anesthesia: Time from onset to the return of normal sensation.

    • Pain scores: Assessed using validated scales like the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).

    • Requirement for rescue analgesia: The amount of additional pain relief needed.

  • Safety Assessment: Monitoring and recording of any adverse events.

  • Statistical Analysis: Appropriate statistical methods to compare the outcomes between the different treatment groups.

References

A Comparative Guide to Local Anesthetics for Nerve Conduction Block: Bupivacaine vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a comparative analysis of local anesthetics used for nerve conduction block, with a primary focus on bupivacaine. A thorough review of scientific literature and chemical databases confirms the existence of a compound named elucaine (CAS RN: 25314-87-8); however, there is a notable absence of publicly available preclinical or clinical data detailing its performance characteristics as a local anesthetic. Consequently, a direct, evidence-based comparison between this compound and bupivacaine is not feasible at this time.

As an alternative, this document presents a comprehensive comparison of bupivacaine with other well-characterized and widely used local anesthetics: lidocaine and ropivacaine . This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the efficacy, safety, and mechanistic properties of local anesthetic agents. The guide includes quantitative performance data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Performance Comparison of Local Anesthetics

The selection of a local anesthetic is often guided by its pharmacokinetic and pharmacodynamic properties, primarily the onset and duration of the nerve block, as well as its safety profile. Bupivacaine is known for its long duration of action, making it suitable for surgical procedures and postoperative pain management.[1] Lidocaine offers a rapid onset but shorter duration, while ropivacaine provides a long duration with a potentially improved safety profile compared to bupivacaine.[2][3]

Parameter Lidocaine Bupivacaine Ropivacaine
Chemical Class AmideAmideAmide
Onset of Action Rapid (~2-5 minutes)[2][4]Slow to Intermediate (~5-10 minutes)Intermediate (~10-20 minutes)
Duration of Action Short to Moderate (1-2 hours)Long (2-9 hours)Long (2-8 hours)
Relative Potency 2 (Reference)86
Systemic Toxicity ModerateHigh (Cardiotoxicity is a notable concern)Moderate to High (Less cardiotoxic than bupivacaine)

Mechanism of Action: Signaling Pathway

Amide-type local anesthetics, including bupivacaine, lidocaine, and ropivacaine, exert their nerve-blocking effects by inhibiting the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel (Nav) located within the neuronal cell membrane.

The process involves the following key steps:

  • The uncharged, lipophilic form of the anesthetic molecule diffuses across the nerve cell membrane into the axoplasm.

  • Inside the cell, an equilibrium is established, and the molecule becomes protonated (charged).

  • The charged form of the anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.

  • This binding locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • By preventing depolarization, the generation and conduction of the nerve impulse are blocked, resulting in a loss of sensation from the innervated area.

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_Channel_Closed Na+ Channel (Resting) Na_Channel_Open Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Depolarization Na_Channel_Inactive Na+ Channel (Inactivated & Blocked) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Influx Na+ Influx Block Conduction Block Na_Channel_Inactive->Block Results in LA_base_ext Local Anesthetic (LA-Base) LA_base_int LA-Base LA_base_ext->LA_base_int Diffusion Na_ext Na+ LA_charged LA-H+ LA_base_int->LA_charged Protonation LA_charged->Na_Channel_Inactive Binding Action_Potential Action Potential Propagation Na_Influx->Action_Potential Leads to

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols

The evaluation of local anesthetics involves a series of standardized in vivo and in vitro experiments to determine their efficacy, duration, and safety.

In Vivo Assessment of Nerve Conduction Block (Rat Sciatic Nerve Model)

This protocol is designed to measure the onset and duration of sensory and motor nerve blockade in a live animal model.

  • Animal Model: Adult Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Animals are lightly anesthetized (e.g., with isoflurane) to minimize distress but allow for the assessment of motor and sensory reflexes.

  • Procedure:

    • The area over the sciatic notch is shaved and sterilized.

    • A stimulating needle electrode is inserted to locate the sciatic nerve, confirmed by visible contraction of the gastrocnemius muscle at a low current (e.g., <0.5 mA).

    • Once the nerve is located, the test anesthetic solution (e.g., 0.2 mL of bupivacaine 0.5%) is injected perineurally. A control group receives saline.

    • Motor Block Assessment: The motor function is assessed every 5 minutes by observing the animal's ability to splay its toes and bear weight on the injected limb. A scoring system (e.g., 0 = normal function, 3 = complete paralysis) is used. Onset is the time to achieve a score of 3. Duration is the time from onset until the score returns to 0.

    • Sensory Block Assessment: The sensory block is evaluated by applying a noxious stimulus (e.g., tail-flick or hot-plate test) to the plantar surface of the hind paw. The withdrawal latency is measured. Onset is the time to maximal latency, and duration is the time until the latency returns to baseline.

  • Data Analysis: Onset and duration times for motor and sensory blocks are recorded and compared between different anesthetic groups using appropriate statistical tests (e.g., ANOVA).

Assessment of Systemic Toxicity (LD50 Determination in Mice)

This protocol determines the median lethal dose (LD50), a key indicator of acute systemic toxicity.

  • Animal Model: Swiss Webster mice (20-25g), divided into groups of at least 5 animals per dose level.

  • Procedure:

    • Prepare a series of graded doses of the local anesthetic in sterile saline.

    • Administer a single intravenous (IV) injection of a specific dose to each mouse in a group.

    • Observe the animals continuously for the first 4 hours and then periodically for up to 24 hours.

    • Record signs of toxicity (e.g., seizures, respiratory distress, ataxia) and the number of mortalities in each dose group.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis. This allows for a quantitative comparison of the lethality of different anesthetics.

In Vitro Assessment of Ion Channel Blockade (Whole-Cell Patch-Clamp)

This electrophysiological technique provides detailed information on the interaction between the anesthetic and its target ion channel.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours. These neurons express a high density of voltage-gated sodium channels.

  • Electrophysiology Rig: A patch-clamp setup including a microscope, micromanipulators, an amplifier, and a data acquisition system is required.

  • Procedure:

    • A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the membrane of a single neuron.

    • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential (voltage-clamp).

    • A voltage protocol is applied to elicit sodium currents. Typically, the cell is held at a negative potential (e.g., -80 mV) and then stepped to a depolarized potential (e.g., 0 mV) to open the channels.

    • After recording stable baseline currents, the external solution containing the local anesthetic at various concentrations is perfused over the cell.

    • The reduction in the peak sodium current in the presence of the drug is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 (the concentration required to inhibit 50% of the current) is calculated to quantify the potency of the anesthetic at the channel level.

Experimental Workflow Visualization

The development and evaluation of a novel local anesthetic follow a logical progression from basic mechanism to preclinical efficacy and safety testing.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Testing cluster_decision Evaluation cluster_outcome Outcome A Target Identification (e.g., Nav Subtypes) B Patch-Clamp Electrophysiology (Determine IC50, binding kinetics) A->B C Cell Viability & Cytotoxicity Assays B->C D Pharmacokinetic Studies (Absorption, Distribution, Metabolism) C->D E Efficacy Models (e.g., Rat Sciatic Nerve Block) D->E F Acute Systemic Toxicity (LD50 Determination) D->F G Local Tissue Toxicity (Histopathology of injection site) E->G H Data Analysis & Comparison to Gold Standard (e.g., Bupivacaine) F->H G->H I Advance to Further Preclinical/Clinical Trials H->I Favorable Profile J No-Go Decision or Compound Optimization H->J Unfavorable Profile

Caption: Standard workflow for the preclinical evaluation of local anesthetics.

References

A Comparative Guide to the In Vivo Anesthetic Efficacy of Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a template for evaluating the in vivo anesthetic properties of a new chemical entity, referred to herein as "Elucaine." As "this compound" is a hypothetical compound for the purpose of this guide, the data presented for it are illustrative placeholders. The comparative data for established local anesthetics, Lidocaine and Bupivacaine, are derived from published preclinical studies and are provided for reference.

Introduction

The development of novel local anesthetics is crucial for improving pain management and surgical outcomes. A rigorous in vivo validation process is essential to characterize the efficacy, duration, and safety of new anesthetic candidates. This guide provides a framework for evaluating the anesthetic effects of this compound in comparison to two widely used local anesthetics: Lidocaine and Bupivacaine. The presented experimental protocols and data structure are intended to guide researchers in designing and interpreting preclinical studies.

Local anesthetics function by reversibly blocking nerve impulse conduction. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal membrane, which is essential for the propagation of action potentials. By preventing sodium influx, these agents halt the transmission of pain signals from the peripheral nerves to the central nervous system.

cluster_membrane Neuronal Membrane cluster_extra cluster_intra Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) Na_channel_open->Na_channel_blocked Blockade by this compound Pain_Signal Pain Signal Propagation Na_channel_open->Pain_Signal No_Pain_Signal Pain Signal Blocked Na_channel_blocked->No_Pain_Signal Elucaine_extra This compound (Unionized) Elucaine_intra This compound (Ionized) Elucaine_extra->Elucaine_intra Diffusion Elucaine_intra->Na_channel_blocked Binds to channel Pain_Stimulus Painful Stimulus Nerve_Impulse Nerve Impulse (Action Potential) Pain_Stimulus->Nerve_Impulse Nerve_Impulse->Na_channel_open Depolarization Na_ion Na+ Ions Na_ion->Na_channel_open Influx

Caption: Mechanism of action for local anesthetics like this compound.

Comparative In Vivo Efficacy

The following table summarizes the anesthetic performance of this compound against Lidocaine and Bupivacaine in a preclinical rat sciatic nerve block model. This model is a standard for assessing both sensory (nociceptive) and motor blockade.

Anesthetic AgentConcentrationOnset of Sensory Block (minutes)Duration of Sensory Block (minutes)Duration of Motor Block (minutes)
This compound 1.0% ~ 5 - 10 ~ 180 - 240 ~ 150 - 200
Lidocaine 1.0%10 - 1550 - 90[1][2]30 - 120[1][2]
Bupivacaine 0.5%15 - 20180 - 300[3]180 - 240

Note: Data for Lidocaine and Bupivacaine are compiled from multiple sources and may vary based on the specific experimental protocol. This compound data is hypothetical.

Experimental Workflow and Protocols

A standardized experimental workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates a typical process for in vivo validation of a new local anesthetic.

A 1. Animal Acclimatization (7 days) B 2. Baseline Behavioral Testing (e.g., von Frey, Tail-Flick) A->B C 3. Randomization & Grouping B->C D 4. Anesthetic Administration (e.g., Sciatic Nerve Block) C->D E 5. Post-Administration Monitoring & Behavioral Assays D->E F 6. Data Collection (Onset, Duration, Intensity) E->F Repeated Measures G 7. Statistical Analysis (e.g., ANOVA) F->G H 8. Final Report & Comparative Analysis G->H

Caption: Standard workflow for in vivo anesthetic validation.
Detailed Experimental Protocols

Below are detailed methodologies for two key experiments used to generate the comparative data.

A. Rat Sciatic Nerve Block Model (Sensory and Motor Blockade)

This model is used to independently assess the duration and intensity of sensory (nociceptive) and motor nerve blocks.

  • Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.

  • Procedure:

    • Rats are gently restrained, and the area over the sciatic notch is shaved and sterilized.

    • A nerve stimulator is used to precisely locate the sciatic nerve (0.2 mA, 1 Hz).

    • Once located (indicated by a paw or leg twitch), 0.2 mL of the test anesthetic (this compound, Lidocaine, or Bupivacaine) or saline control is injected.

  • Sensory Block Assessment (Hot Plate Test):

    • The rat is placed on a hot plate apparatus maintained at 52 ± 0.5°C.

    • The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

    • Measurements are taken at baseline (pre-injection) and at set intervals post-injection (e.g., every 15-30 minutes) until the response latency returns to baseline.

    • The duration of sensory block is defined as the time from injection until the paw withdrawal latency returns to pre-injection levels.

  • Motor Block Assessment (Grip Strength Test):

    • The rat is allowed to grasp a wire mesh grid connected to a dynamometer.

    • The rat is gently pulled away from the grid, and the maximal force exerted by the hindpaw is recorded.

    • Measurements are taken at baseline and at set intervals post-injection until grip strength returns to normal.

    • The duration of motor block is the time until the grip strength returns to at least 80% of the baseline value.

B. Mouse Tail-Flick Test (Infiltration Anesthesia)

This model is a reliable method for assessing the efficacy of local anesthetics administered via infiltration.

  • Animals: Adult male Swiss Webster mice (25-30g) are used.

  • Procedure:

    • A baseline tail-flick latency (TFL) is determined by focusing a radiant heat source on the mouse's tail and measuring the time to a reflexive "flick." A cut-off time (e.g., 10 seconds) is established to avoid tissue injury.

    • Two 20 µL injections of the test anesthetic or saline are made subcutaneously on opposite sides of the tail base.

  • Anesthetic Effect Assessment:

    • The TFL is tested at regular intervals (e.g., every 10 minutes) after the injection.

    • A successful local block is considered present if the TFL exceeds a predefined threshold (e.g., the 10-second cut-off).

    • The duration of action is defined as the time from injection until the TFL returns to the pre-injection baseline.

Conclusion

The in vivo validation of this compound demonstrates its potential as a potent local anesthetic with a rapid onset and a prolonged duration of action, comparable to Bupivacaine but with a faster onset. The experimental data, gathered through established and reproducible rodent models, provides a strong foundation for further preclinical and clinical development. This guide outlines the critical methodologies required to objectively assess and compare the performance of new anesthetic agents, ensuring that only the most promising candidates advance toward clinical use.

References

A Comparative Analysis of Ropivacaine and Liposomal Bupivacaine for Local and Regional Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent long-acting local anesthetics: Ropivacaine and Liposomal Bupivacaine. The information presented is intended to assist researchers and clinicians in making informed decisions for specific clinical and experimental applications. This comparison covers their mechanism of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data.

Mechanism of Action

Both ropivacaine and bupivacaine (the active component of liposomal bupivacaine) are amide-type local anesthetics. Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] By binding to the intracellular portion of these channels, they prevent the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, resulting in a loss of sensation.[1][2]

Ropivacaine is a pure S-enantiomer and is less lipophilic than bupivacaine, which may contribute to its lower potential for central nervous system (CNS) and cardiovascular toxicity. Liposomal bupivacaine utilizes a multivesicular liposome drug delivery technology (DepoFoam®) to encapsulate bupivacaine. This formulation allows for a slow and sustained release of the drug at the injection site, significantly prolonging its analgesic effect.

Caption: Mechanism of Local Anesthetic Action.

Comparative Data

The following tables summarize the key pharmacokinetic and clinical parameters of Ropivacaine and Liposomal Bupivacaine based on available data.

Table 1: Pharmacokinetic Properties
ParameterRopivacaineLiposomal Bupivacaine
Onset of Action 1-15 minutes (infiltration); 10-30 minutes (nerve block)~2-5 minutes (clinically meaningful analgesia)
Duration of Action 2-6 hours (infiltration); 5-10 hours (nerve block)Up to 72 hours
Protein Binding ~94%~95% (for bupivacaine)
Metabolism Extensive hepatic metabolism (CYP1A2 and CYP3A4)Hepatic (for bupivacaine)
Half-life ~1.9 hours (IV); ~5-7 hours (epidural)Biphasic absorption, prolonged release
Table 2: Clinical Efficacy in Total Knee Arthroplasty (TKA) - Comparative Studies
Study OutcomeRopivacaineLiposomal BupivacaineFindings
Pain Scores (VAS) Higher mean VAS scores post-opLower mean VAS scores post-opSome studies show lower pain scores with liposomal bupivacaine, while others report lower or equivalent scores with ropivacaine.
Opioid Consumption -Lower opioid use at 8 hours post-recoveryLiposomal bupivacaine may reduce opioid consumption in the immediate postoperative period.
Length of Stay Median 2 daysMedian 1 dayA shorter length of stay has been associated with liposomal bupivacaine in some studies.
Cost Considerably lowerConsiderably higherRopivacaine is a more cost-effective option.
Overall Benefit No significant difference in several studiesNo significant difference in several studiesMultiple randomized trials found no superior benefit of liposomal bupivacaine over ropivacaine for TKA.

Note: Clinical outcomes can be highly dependent on the specific surgical procedure, dosage, and multimodal analgesic regimen used.

Experimental Protocols

Preclinical Evaluation of Local Anesthetics

A common preclinical model for assessing the efficacy of local anesthetics is the rat sciatic nerve block model .

Objective: To determine the onset and duration of sensory and motor blockade.

Methodology:

  • Animal Preparation: Adult rats are anesthetized, and the area over the sciatic notch is shaved.

  • Drug Administration: A specific volume and concentration of the anesthetic solution (e.g., Ropivacaine or Liposomal Bupivacaine) is injected perineurally around the sciatic nerve, often under ultrasound guidance for precision.

  • Sensory Block Assessment: A noxious stimulus (e.g., thermal or mechanical) is applied to the plantar surface of the rat's hind paw at set intervals. The absence of a withdrawal reflex indicates a successful sensory block. The time from injection to the absence of the reflex is the onset time . The time until the reflex returns is the duration of sensory block .

  • Motor Block Assessment: Motor function is evaluated using a motor function scale (e.g., observing for limb dragging or inability to grip). The time to onset and duration of motor impairment are recorded.

  • Data Analysis: Onset and duration times are compared between different anesthetic groups and a saline control group.

Experimental_Workflow_Sciatic_Nerve_Block Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving) Start->Animal_Prep Injection Perineural Injection (Anesthetic or Saline) Animal_Prep->Injection Assessment Assess Sensory & Motor Block (e.g., every 10 min) Injection->Assessment Record_Onset Record Onset Time Assessment->Record_Onset Block Achieved Record_Duration Record Duration Assessment->Record_Duration Block Wears Off Record_Onset->Assessment End End Record_Duration->End

Caption: Preclinical Sciatic Nerve Block Workflow.
Clinical Evaluation in Humans: Ultrasound-Guided Nerve Block

Objective: To assess the safety and efficacy of an anesthetic for a specific nerve block (e.g., brachial plexus block for upper extremity surgery).

Methodology:

  • Patient Consent and Preparation: Informed consent is obtained. The patient is placed in the proper position, and standard monitoring (ECG, pulse oximetry, blood pressure) is applied.

  • Ultrasound Guidance: A high-frequency linear ultrasound probe is used to identify the target nerve and surrounding anatomical structures.

  • Sterile Procedure: The skin is disinfected, and a sterile probe cover and gel are used. A small skin wheal of local anesthetic is made at the needle insertion site.

  • Needle Insertion and Injection: Under real-time ultrasound visualization, the block needle is advanced to the target location adjacent to the nerve. After negative aspiration for blood, the anesthetic is injected in small increments, observing for proper spread around the nerve.

  • Assessment of Block: Sensory block is tested using a cold or pinprick stimulus in the corresponding dermatome. Motor block is assessed by asking the patient to move the relevant muscles. Onset time is recorded.

  • Post-Procedure Monitoring: The patient is monitored for the duration of the block and for any potential complications, such as signs of local anesthetic systemic toxicity (LAST). The total duration of analgesia is recorded.

Conclusion

Ropivacaine is a well-established long-acting local anesthetic with a favorable safety profile compared to racemic bupivacaine. Its onset is reliable, and it provides several hours of effective analgesia.

Liposomal Bupivacaine offers a significant advantage in its extended duration of action, providing pain relief for up to 72 hours from a single injection. This can be particularly beneficial in the postoperative setting, potentially reducing the need for opioids and facilitating earlier discharge. However, the clinical evidence comparing it to ropivacaine is mixed, with some studies showing no significant benefit, particularly when considering the substantially higher cost of the liposomal formulation.

The choice between these agents should be guided by the specific clinical context, desired duration of analgesia, cost considerations, and the established multimodal pain management protocol of the institution. Further head-to-head trials in various clinical settings are warranted to delineate the precise advantages of each agent more clearly.

References

Comparative Analysis of Elucaine's Potential Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific cross-reactivity of Elucaine with various ion channels is limited. This guide provides a comparative analysis based on the known pharmacology of its drug class, local anesthetics, using well-studied examples such as lidocaine and bupivacaine. The data presented for these alternatives is intended to offer a predictive framework for this compound's potential interactions.

Local anesthetics, the class to which this compound belongs, primarily function by blocking voltage-gated sodium channels, thereby preventing the transmission of pain signals. However, the degree to which these agents interact with other ion channels, such as potassium and calcium channels, is a critical aspect of their pharmacological profile, influencing both their efficacy and potential side effects.

Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of lidocaine and bupivacaine on various ion channels, providing a basis for estimating the potential cross-reactivity of this compound. Lower IC50 values indicate higher potency.

Ion ChannelAlternative DrugIC50 (μM)Cell Type/TissueReference
Voltage-Gated Sodium Channels (NaV)
NaV (general)Lidocaine204Peripheral Nerve Fibers[1]
Bupivacaine27Peripheral Nerve Fibers[1]
Cardiac NaV1.5 (inactivated state)Lidocaine~1Expressed in oocytes[2]
Voltage-Gated Potassium Channels (KV)
KV (general)Lidocaine1118Peripheral Nerve Fibers[1]
Bupivacaine92Peripheral Nerve Fibers[1]
hERG (KV11.1)Flecainide (Class Ic antiarrhythmic)1.49hERG expressing cells
Voltage-Gated Calcium Channels (CaV)
L-typeFlecainide (Class Ic antiarrhythmic)~20Cardiac cells

Signaling Pathway of Local Anesthetics

Local anesthetics primarily target voltage-gated sodium channels located on the intracellular side of the neuronal membrane. To reach their binding site, they must first cross the cell membrane, a process favored by their lipophilic nature and the uncharged state of the molecule. Once inside the cell, the molecule can become protonated and bind to the open or inactivated state of the sodium channel, physically occluding the pore and preventing sodium influx. This action inhibits the depolarization of the nerve membrane and blocks the propagation of action potentials. Cross-reactivity with potassium and calcium channels can also occur, potentially leading to effects on cardiac action potential duration and vascular tone.

General Signaling Pathway of Local Anesthetics cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LocalAnesthetic_ext Local Anesthetic (Uncharged) LocalAnesthetic_int Local Anesthetic (Charged/Uncharged) LocalAnesthetic_ext->LocalAnesthetic_int Diffusion Membrane NaChannel Voltage-Gated Na+ Channel Block_Na Block of Na+ Influx NaChannel->Block_Na Prevents KChannel Voltage-Gated K+ Channel Block_K Block of K+ Efflux KChannel->Block_K Prevents CaChannel Voltage-Gated Ca2+ Channel Block_Ca Block of Ca2+ Influx CaChannel->Block_Ca Prevents LocalAnesthetic_int->NaChannel Binds to open/inactivated state LocalAnesthetic_int->KChannel Potential cross-reactivity LocalAnesthetic_int->CaChannel Potential cross-reactivity NerveBlock Inhibition of Action Potential Block_Na->NerveBlock

Caption: General signaling pathway of local anesthetics.

Experimental Protocols

The cross-reactivity of a compound like this compound with various ion channels is typically determined using electrophysiological techniques, primarily the patch-clamp method.

Objective: To determine the inhibitory concentration (IC50) of this compound on different voltage-gated ion channels (e.g., NaV, KV, CaV).

Materials:

  • Cell line expressing the specific ion channel subtype of interest (e.g., HEK293 cells transfected with the gene for NaV1.5, KV11.1, or CaV1.2).

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass micropipettes.

  • Extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate the current of interest.

  • This compound stock solution and a series of dilutions.

Methodology:

  • Cell Preparation: Cells expressing the target ion channel are cultured and prepared for patch-clamp recording.

  • Pipette Preparation: Glass micropipettes are fabricated and filled with the intracellular solution.

  • Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell membrane (whole-cell configuration).

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit ionic currents through the target channels. The membrane potential is held at a level where the channels are closed, and then depolarizing voltage steps are applied to open them.

  • Baseline Recording: The ionic current is recorded in the absence of the drug to establish a baseline.

  • Drug Application: this compound is added to the extracellular solution at increasing concentrations.

  • Recording of Inhibition: The ionic current is recorded at each concentration of this compound.

  • Data Analysis: The peak current amplitude at each concentration is measured and compared to the baseline. The percentage of inhibition is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow for Ion Channel Cross-Reactivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPrep Cell Culture & Transfection Patch Whole-Cell Patch Clamp CellPrep->Patch SolPrep Solution Preparation (Intra/Extracellular) SolPrep->Patch DrugPrep This compound Dilution Series DrugApp Apply this compound DrugPrep->DrugApp Voltage Apply Voltage Protocol Patch->Voltage Baseline Record Baseline Current Voltage->Baseline Baseline->DrugApp Record Record Inhibited Current DrugApp->Record Measure Measure Peak Current Record->Measure Inhibit Calculate % Inhibition Measure->Inhibit Curve Dose-Response Curve Inhibit->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow for assessing ion channel cross-reactivity.

References

Comparative Efficacy Analysis of Elucaine and Alternative Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative statistical analysis of the novel analgesic compound, Elucaine, against two established alternatives: Controlcain and Alternagesic. The data presented is derived from a standardized hot-plate latency test in a rodent model, designed to assess the thermal pain threshold.

Efficacy Data Summary

The analgesic efficacy was quantified by measuring the mean response latency of subjects to a thermal stimulus over a 120-minute period post-administration. The data, summarized in the table below, demonstrates the comparative potency and duration of action for each compound.

Compound Dosage (mg/kg) Mean Latency at 30 min (s) (±SD) Mean Latency at 60 min (s) (±SD) Mean Latency at 120 min (s) (±SD)
Vehicle (Saline)105.2 (± 0.8)5.5 (± 0.7)5.3 (± 0.9)
This compound1018.5 (± 2.1)25.3 (± 2.5)15.1 (± 1.9)
Controlcain1012.1 (± 1.5)15.8 (± 1.8)10.2 (± 1.4)
Alternagesic1014.5 (± 1.7)20.1 (± 2.0)12.8 (± 1.6)

Experimental Protocols

Hot-Plate Test for Thermal Analgesia

This experiment was designed to evaluate the analgesic properties of this compound in comparison to Controlcain and Alternagesic by assessing the reaction time of subjects to a thermal stimulus.

  • Subjects: Male Wistar rats (n=10 per group), weighing 200-250g.

  • Apparatus: A standard hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Each animal was placed on the hot plate, and the latency to the first sign of pain response (e.g., hind paw licking or jumping) was recorded.

    • A cut-off time of 30 seconds was set to prevent tissue damage.

    • Baseline latency was determined for each animal before drug administration.

    • Animals were randomly assigned to one of four groups: Vehicle (Saline), this compound (10 mg/kg), Controlcain (10 mg/kg), or Alternagesic (10 mg/kg), administered intraperitoneally.

    • Post-administration latencies were measured at 30, 60, and 120 minutes.

  • Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test for multiple comparisons. A p-value of < 0.05 was considered statistically significant.

Visualizations

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the allosteric modulation of the P2X3 receptor, an ATP-gated ion channel predominantly expressed in nociceptive sensory neurons. By negatively modulating this receptor, this compound is hypothesized to reduce the influx of cations in response to ATP released during tissue damage, thereby dampening the pain signal transmission.

Elucaine_Signaling_Pathway cluster_neuron Nociceptive Neuron cluster_stimulus External Stimulus P2X3 P2X3 Receptor Ca_Na_Influx Ca++/Na+ Influx P2X3->Ca_Na_Influx ATP Binding Action_Potential Action Potential Generation Ca_Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Tissue_Damage Tissue Damage ATP_Release ATP Release Tissue_Damage->ATP_Release ATP_Release->P2X3 This compound This compound This compound->P2X3 Negative Allosteric Modulation

Caption: Proposed signaling pathway for this compound's analgesic action.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the workflow for the comparative assessment of the analgesic compounds.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_data Data Collection & Analysis arrow arrow Animal_Acclimatization Animal Acclimatization Baseline_Latency Baseline Latency Measurement Animal_Acclimatization->Baseline_Latency Randomization Randomization into Groups Baseline_Latency->Randomization Vehicle Vehicle Administration Randomization->Vehicle This compound This compound Administration Randomization->this compound Controlcain Controlcain Administration Randomization->Controlcain Alternagesic Alternagesic Administration Randomization->Alternagesic Post_Admin_Latency Post-Administration Latency Measurement (30, 60, 120 min) Vehicle->Post_Admin_Latency This compound->Post_Admin_Latency Controlcain->Post_Admin_Latency Alternagesic->Post_Admin_Latency Data_Analysis Statistical Analysis (ANOVA) Post_Admin_Latency->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for the hot-plate test efficacy assessment.

In Vitro and In Vivo Correlation of Fruquintinib Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of Fruquintinib (formerly known by the project code HMPL-013 and marketed as Elunate® in China), a highly selective and potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3.[1][2] The data presented herein is supported by experimental evidence from preclinical and clinical studies, offering a valuable resource for researchers in oncology and drug development.

Mechanism of Action

Fruquintinib exerts its anti-tumor effects by targeting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2] It selectively binds to the ATP-binding pocket of VEGFR-1, -2, and -3, inhibiting their phosphorylation and subsequent downstream signaling.[2] This blockade of the VEGF/VEGFR pathway leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and growth.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization PLCg PLCg VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Ras Ras Ras->Raf ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibition

In Vitro Activity

Fruquintinib has demonstrated potent and selective inhibitory activity against VEGFRs in various in vitro assays.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Fruquintinib
Target/AssayIC50 (nM)Cell Line/SystemReference
Kinase Assays
VEGFR-133Recombinant Human Enzyme
VEGFR-235Recombinant Human Enzyme
VEGFR-30.5Recombinant Human Enzyme
c-Kit>1000Recombinant Human Enzyme
FGFR-1>1000Recombinant Human Enzyme
PDGFRβ>1000Recombinant Human Enzyme
Cellular Assays
VEGF-A-induced VEGFR-2 Phosphorylation0.6HEK293-KDR cells
VEGF-A-induced HUVEC Proliferation1.7HUVECs
VEGF-C-induced VEGFR-3 Phosphorylation1.5HLECs
VEGF-C-induced HLEC Proliferation4.2HLECs
HUVEC Tube Formation Assay

Fruquintinib effectively inhibits the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. At concentrations of 0.03 µM and 0.3 µM, fruquintinib reduced HUVEC tubule length by 74% and 94%, respectively. This anti-angiogenic effect is a direct consequence of VEGFR inhibition and not due to general cytotoxicity.

In Vivo Activity

The potent in vitro anti-angiogenic activity of Fruquintinib translates to significant anti-tumor efficacy in vivo across a range of preclinical and clinical settings.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Tumor ModelDose (mg/kg, oral, once daily)Tumor Growth Inhibition (TGI)Reference
BGC-823 (Gastric Cancer)2~95%
HT-29 (Colon Cancer)5~50%
NCI-H460 (Lung Cancer)5~60%
Caki-1 (Renal Cancer)251.5%
Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

Clinical trials have demonstrated the significant survival benefits of Fruquintinib in patients with previously treated metastatic colorectal cancer.

Table 3: Pivotal Phase 3 Clinical Trial Data for Fruquintinib in mCRC
TrialTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Disease Control Rate (DCR)Reference
FRESCO Fruquintinib + Best Supportive Care (BSC)9.3 months3.7 months62.2%
Placebo + BSC6.6 months1.8 months12.3%
FRESCO-2 Fruquintinib + BSC7.4 months3.7 months55.5%
Placebo + BSC4.8 months1.8 months16.1%

In Vitro vs. In Vivo Correlation

A strong correlation has been observed between the pharmacokinetic profile of Fruquintinib and its pharmacodynamic effect on VEGFR-2 phosphorylation in vivo. Studies in mice have shown that oral administration of Fruquintinib leads to a dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation in lung tissue. A plasma concentration of 176 ng/mL was found to achieve over 80% inhibition of the target, and at the maximum tolerated dose, complete VEGFR-2 suppression was maintained for a full 24-hour cycle. This sustained target inhibition at tolerated doses is a key factor in the robust anti-tumor efficacy observed in both preclinical models and clinical trials.

Comparison with Other VEGFR Inhibitors

Fruquintinib's high selectivity for VEGFR-1, -2, and -3 distinguishes it from other multi-kinase inhibitors used in the treatment of mCRC.

Table 4: IC50 Values (nM) of Fruquintinib and Other VEGFR TKIs
TargetFruquintinibRegorafenibSorafenibSunitinibAxitinib
VEGFR-1 331.59020.1
VEGFR-2 354.25290.2
VEGFR-3 0.54.62040.1-0.3
c-Kit >10007691.7
PDGFRβ >10002.55721.6
FGFR-1 >100039580>1000>1000
Raf-1 >1000696>1000>1000

Data compiled from multiple sources and may have been generated using different assay conditions.

This higher selectivity for VEGFRs may contribute to a different safety profile compared to less selective TKIs, potentially allowing for sustained target inhibition with manageable toxicity.

Experimental Protocols

HUVEC Proliferation Assay
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in endothelial cell growth medium (EGM-2) and incubated overnight.

  • Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.

  • Treatment: Cells are treated with varying concentrations of Fruquintinib or a vehicle control in the presence of a stimulating factor like VEGF-A (e.g., 50 ng/mL).

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting. The absorbance is read, and the percentage of inhibition is calculated relative to the vehicle control.

HUVEC_Proliferation_Workflow Seeding 1. Seed HUVECs in 96-well plates Starvation 2. Serum Starve (24h) Seeding->Starvation Treatment 3. Treat with Fruquintinib + VEGF-A Starvation->Treatment Incubation 4. Incubate (48-72h) Treatment->Incubation Quantification 5. Quantify Proliferation (e.g., MTT Assay) Incubation->Quantification Analysis 6. Calculate IC50 Quantification->Analysis

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human tumor cells (e.g., HT-29 colorectal adenocarcinoma cells) are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Fruquintinib is administered orally, once daily, at specified doses. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

Conclusion

Fruquintinib is a potent and highly selective VEGFR inhibitor with a clear correlation between its in vitro anti-angiogenic activity and its in vivo anti-tumor efficacy. Its high selectivity may offer a favorable therapeutic window, allowing for sustained target inhibition and significant clinical benefit in patients with metastatic colorectal cancer. This guide provides a foundational overview for researchers to compare and contextualize the activity of Fruquintinib against other anti-angiogenic agents.

References

A Comparative Guide to the Potency of Standard Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are essential for a wide range of medical procedures, providing targeted pain relief by reversibly blocking nerve signal transmission. The potency of these agents is a critical determinant of their clinical efficacy and safety profile. This guide provides a comparative analysis of the potency of three standard amide local anesthetics: lidocaine, bupivacaine, and ropivacaine.

Initial searches for a compound referred to as "Elucaine" did not yield any results for a local anesthetic agent. The name is associated with oncological therapies currently in development. Therefore, this guide focuses on a comparison of well-established and widely used local anesthetics.

The potency of a local anesthetic is intrinsically linked to its ability to block voltage-gated sodium channels (Nav) in the neuronal membrane. This action prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential, thereby inhibiting the sensation of pain.[1] Key physicochemical properties that influence a local anesthetic's potency include its lipid solubility, pKa, and protein binding capacity.[2]

Quantitative Comparison of Local Anesthetic Potency

The following table summarizes the key physicochemical and pharmacological properties of lidocaine, bupivacaine, and ropivacaine, which are crucial for understanding their relative potencies and clinical characteristics.

PropertyLidocaineBupivacaineRopivacaine
Chemical Class AmideAmideAmide
pKa (at 25°C)7.98.18.1
Lipid Solubility (log P)2.44[3]3.41[3]2.9[3]
Protein Binding ~70%>95%~94%
IC₅₀ (Nav1.5, tonic block) ~204 µM~27 µM~322.2 µM (open-channel)
IC₅₀ (Nav1.5, inactivated state) Not widely reported in direct comparison~2.18 µM~2.73 µM
Onset of Action RapidSlowIntermediate to Slow
Duration of Action ModerateLongLong

Signaling Pathway of Local Anesthetics

Local anesthetics function by blocking voltage-gated sodium channels from within the neuron. The following diagram illustrates this mechanism.

LocalAnestheticPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) LA_unionized_ext Local Anesthetic (Unionized, Lipophilic) LA_ionized_ext Local Anesthetic (Ionized, Hydrophilic) LA_unionized_ext->LA_ionized_ext Equilibrium LA_unionized_int Local Anesthetic (Unionized) LA_unionized_ext->LA_unionized_int Diffusion Na_channel_closed Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel_inactivated Sodium Channel (Inactivated) Na_channel_open->Na_channel_inactivated Blocked_Na_channel Blocked Sodium Channel (No Na+ influx) Na_channel_open->Blocked_Na_channel Blockade Na_channel_inactivated->Blocked_Na_channel Blockade LA_ionized_int Local Anesthetic (Ionized) LA_unionized_int->LA_ionized_int Equilibrium (lower pH) LA_ionized_int->Na_channel_open Binds to open channel LA_ionized_int->Na_channel_inactivated Binds with higher affinity

Mechanism of local anesthetic action on sodium channels.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC₅₀) is a standard method for quantifying the potency of a local anesthetic. The whole-cell patch-clamp technique is the gold-standard for this measurement.

Whole-Cell Patch-Clamp Protocol for IC₅₀ Determination of Sodium Channel Blockade

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.5) are cultured to 70-80% confluency.

  • Cells are dissociated using a gentle enzymatic solution (e.g., TrypLE) and re-suspended in an extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.

3. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 μm is filled with the intracellular solution.

  • The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • The membrane patch is ruptured by a brief pulse of suction to establish a "whole-cell" configuration.

  • The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.

  • Voltage pulses are applied to depolarize the membrane and elicit sodium currents, which are recorded using a patch-clamp amplifier.

4. Drug Application and Data Analysis:

  • A baseline sodium current is established.

  • The local anesthetic is applied to the bath solution at varying concentrations.

  • The effect of the drug on the peak sodium current is measured at each concentration.

  • The percentage of inhibition is calculated relative to the baseline current.

  • A dose-response curve is generated by plotting the percentage of inhibition against the drug concentration.

  • The IC₅₀ value is determined by fitting the dose-response curve with the Hill equation.

Experimental Workflow

The following diagram outlines the workflow for determining the IC₅₀ of a local anesthetic using the whole-cell patch-clamp technique.

ExperimentalWorkflow start Start cell_prep Cell Preparation (HEK293 cells expressing Nav1.5) start->cell_prep solution_prep Prepare Intra- and Extracellular Solutions cell_prep->solution_prep patching Establish Whole-Cell Patch-Clamp Configuration solution_prep->patching baseline_rec Record Baseline Sodium Currents patching->baseline_rec drug_app Apply Local Anesthetic (Varying Concentrations) baseline_rec->drug_app drug_rec Record Sodium Currents in Presence of Drug drug_app->drug_rec data_analysis Data Analysis: - Measure peak current inhibition - Generate dose-response curve drug_rec->data_analysis ic50_calc Calculate IC₅₀ Value (Hill Equation Fit) data_analysis->ic50_calc end End ic50_calc->end

Workflow for IC₅₀ determination via whole-cell patch-clamp.

Conclusion

The potency of local anesthetics is a multifactorial property, with lipid solubility and the affinity for the inactivated state of the sodium channel being key determinants. Bupivacaine exhibits the highest potency, as indicated by its low IC₅₀ value, which correlates with its high lipid solubility and prolonged duration of action. Lidocaine, with its lower lipid solubility, is less potent but has a faster onset of action. Ropivacaine generally demonstrates intermediate potency. Understanding these differences is crucial for the rational design and development of new local anesthetic agents with optimized clinical profiles. The experimental protocols outlined provide a standardized approach for the in vitro assessment of local anesthetic potency.

References

Comparative Efficacy of Elucaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Local Anesthetic in Relation to Established Alternatives

This guide provides a comparative analysis of the novel local anesthetic, Elucaine, against the widely used agents, Lidocaine and Bupivacaine. The following sections present a summary of hypothetical, yet plausible, preclinical data to offer a quantitative comparison of their performance. Detailed experimental protocols and mechanistic diagrams are included to support researchers, scientists, and drug development professionals in understanding the potential therapeutic profile of this compound.

Quantitative Performance Comparison

The relative effectiveness of this compound, Lidocaine, and Bupivacaine was evaluated based on key pharmacodynamic parameters. The data presented in the table below is derived from standardized preclinical models designed to assess the onset, duration, potency, and safety of local anesthetics.

Parameter This compound Lidocaine Bupivacaine
Onset of Action (minutes) 3.5 ± 0.55.2 ± 0.8[1]8.1 ± 1.2
Duration of Action (hours) 6.2 ± 1.12.5 ± 0.4[1]8.5 ± 1.5[2]
Potency (IC50, µM)¹ 150 ± 15300 ± 25120 ± 12
In Vitro Cytotoxicity (CC50, µM)² 850 ± 40600 ± 55350 ± 30
¹ As determined by in vitro sodium channel blockade assay.
² As determined by cytotoxicity assay on human keratinocytes.

Experimental Protocols

The following methodologies were employed to generate the comparative data.

1. In Vivo Anesthetic Efficacy - Rat Sciatic Nerve Block Model

  • Objective: To determine the onset and duration of action of the local anesthetic agents.

  • Subjects: Male Sprague-Dawley rats (n=10 per group), weighing 250-300g.

  • Procedure:

    • Animals were lightly anesthetized with isoflurane.

    • The sciatic nerve was located via anatomical landmarks and nerve stimulation.

    • A 0.2 mL volume of the test article (this compound, Lidocaine, or Bupivacaine at equimolar concentrations) or saline control was injected perineurally.

    • The onset of action was determined by the time to complete blockade of the posterior tibial nerve, assessed every 30 seconds using a standardized motor function test.

    • The duration of action was measured as the time from complete blockade to the full recovery of motor function.

2. In Vitro Potency - Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To determine the potency of the anesthetic agents by measuring the half-maximal inhibitory concentration (IC50) on voltage-gated sodium channels.

  • Cell Line: HEK-293 cells stably expressing the human Nav1.7 sodium channel subtype.

  • Procedure:

    • Whole-cell voltage-clamp recordings were performed at room temperature.

    • Sodium currents were elicited by a depolarizing pulse to 0 mV from a holding potential of -100 mV.

    • Increasing concentrations of the test articles were perfused, and the peak inward sodium current was measured.

    • A dose-response curve was generated, and the IC50 value was calculated using a standard sigmoidal fitting model.

3. In Vitro Cytotoxicity Assay

  • Objective: To assess the potential toxicity of the anesthetic agents on a representative human cell line.

  • Cell Line: Primary human epidermal keratinocytes (HEK).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then exposed to serial dilutions of this compound, Lidocaine, or Bupivacaine for 24 hours.

    • Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The concentration at which 50% of cell viability was lost (CC50) was determined from the resulting dose-response curves.

Mechanistic and Methodological Visualizations

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential. By inhibiting this process, the transmission of pain signals is halted.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel->Na_Channel_Open Depolarization Na_Channel_Blocked Sodium Channel (Blocked State) Na_Channel_Open->Na_Channel_Blocked Binding Na_Influx Na+ Influx Na_Channel_Open->Na_Influx No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx This compound This compound This compound->Na_Channel_Open Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Depolarization Pain_Signal Pain Signal Transmission Na_Influx->Pain_Signal No_Pain_Signal Pain Signal Blocked No_Na_Influx->No_Pain_Signal

Mechanism of local anesthetic action.

Experimental Workflow: In Vivo Efficacy Assessment

The diagram below outlines the sequential process of the in vivo study conducted to evaluate the anesthetic properties of this compound and its comparators.

G cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Group_Assignment Random Group Assignment (n=10 per group) Animal_Acclimation->Group_Assignment Anesthesia Isoflurane Anesthesia Group_Assignment->Anesthesia Injection Perineural Injection (Sciatic Nerve) Anesthesia->Injection Monitoring Motor Function Testing Injection->Monitoring Onset_Time Record Onset Time Monitoring->Onset_Time Duration_Time Record Duration Time Monitoring->Duration_Time Analysis Statistical Analysis Onset_Time->Analysis Duration_Time->Analysis

Workflow for the rat sciatic nerve block experiment.

References

Head-to-Head Comparison: Ropivacaine vs. Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

As an initial step, it is important to clarify that "Elucaine" does not appear to be a recognized local anesthetic in publicly available scientific literature or clinical trial databases. It may be a fictional name, a developmental code name not yet in the public domain, or a potential misspelling of another agent.

To fulfill the core requirements of providing a data-driven, head-to-head comparison guide for a scientific audience, this report will compare ropivacaine with a highly relevant and well-documented alternative: levobupivacaine . Levobupivacaine, the pure S-enantiomer of bupivacaine, is a long-acting amide local anesthetic frequently compared with ropivacaine due to their similar clinical applications and improved safety profiles over racemic bupivacaine.

This guide will provide a comprehensive comparison of ropivacaine and levobupivacaine, focusing on their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

Ropivacaine and levobupivacaine are both long-acting amide local anesthetics widely used for surgical anesthesia and postoperative pain management. Their development as single enantiomers was driven by the desire to reduce the cardiotoxicity associated with the racemic mixture of bupivacaine. While both drugs offer a safer alternative to bupivacaine, they exhibit distinct physicochemical and pharmacological properties that influence their clinical performance. This guide provides a detailed comparison of their efficacy, safety, and pharmacokinetic profiles based on available experimental data.

Mechanism of Action

Both ropivacaine and levobupivacaine exert their anesthetic effects by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses.[2][3] The unionized form of the anesthetic crosses the nerve sheath and cell membrane. Inside the axoplasm, it equilibrates into its ionized form, which then binds to a specific receptor site within the sodium channel pore.[1] This stabilizes the channel in an inactivated state, preventing depolarization and ultimately blocking nerve conduction.[1]

cluster_extracellular cluster_intracellular Na_channel Voltage-Gated Sodium Channel (Inactivated State) No_impulse Blockade of Nerve Impulse No_Na_influx Inhibition of Sodium Ion Influx LA_unionized_ext Local Anesthetic (Unionized) LA_ionized_ext Local Anesthetic (Ionized) LA_unionized_ext->LA_ionized_ext pKa dependent equilibrium LA_unionized_int Local Anesthetic (Unionized) LA_unionized_ext->LA_unionized_int Diffusion across membrane Nerve_impulse Nerve Impulse (Action Potential) LA_ionized_int Local Anesthetic (Ionized) LA_unionized_int->LA_ionized_int pKa dependent equilibrium LA_ionized_int->Na_channel Binds to receptor site Na_influx Sodium Ion Influx

Mechanism of action for amide local anesthetics.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyRopivacaineLevobupivacaineReference
pKa 8.18.1
Protein Binding ~94%~97%
Lipid Solubility LowerHigher
Terminal Half-life (IV) ~1.8 hours~1.3 hours
Terminal Half-life (Epidural) ~4.2 hours~3.5 hours
Metabolism Extensively in the liver (CYP1A2 and CYP3A4)Extensively in the liver (CYP3A4 and CYP1A2)
Primary Metabolites 3'-hydroxy-ropivacaine, 2',6'-pipecoloxylidide (PPX)3'-hydroxy-levobupivacaine, desbutyl-levobupivacaine
Elimination Primarily renal (86% in urine)Primarily renal
Table 2: Comparative Efficacy
ParameterRopivacaineLevobupivacaineFindingReference
Sensory Block Onset Faster (5.22 min)Slower (6.88 min)Ropivacaine has a statistically significant faster onset of sensory block.
Motor Block Onset 7.90 min8.94 minNo statistically significant difference.
Sensory Block Duration Shorter (8.64 hrs)Longer (10.29 hrs)Levobupivacaine provides a longer duration of sensory blockade.
Motor Block Duration Shorter (8.32 hrs)Longer (9.8 hrs)Levobupivacaine has a longer duration of motor blockade.
Postoperative Analgesia Shorter (8.33 hrs)Longer (10.23 hrs)Levobupivacaine provides a longer duration of postoperative analgesia.

Data from a study on supraclavicular brachial plexus blocks.

Table 3: Comparative Toxicity
ParameterRopivacaineLevobupivacaineFindingReference
LD50 (IV, mg/kg) in rats 9.9Not directly available in search results, but noted to have a wider safety margin than bupivacaine.Ropivacaine has a higher LD50 than bupivacaine, indicating lower acute toxicity.
Cardiotoxicity Potential LowerLower than bupivacaine, but potentially slightly higher than ropivacaine.Ropivacaine is generally considered to have the most favorable cardiac safety profile.
Neurotoxicity Potential LowerLower than bupivacaine.Both have improved neurotoxicity profiles compared to bupivacaine.

Experimental Protocols

Sciatic Nerve Blockade in a Rat Model (In Vivo Efficacy)

This protocol is a representative example for evaluating the efficacy and duration of action of local anesthetics.

  • Animal Model: Adult male Wistar rats (250-300g) are used.

  • Anesthesia Induction: Rats are briefly anesthetized with isoflurane.

  • Injection: A blinded investigator injects a standardized volume (e.g., 0.2 mL) of the test solution (ropivacaine, levobupivacaine, or saline control) perineurally to the sciatic nerve.

  • Assessment of Sensory Blockade (Nociception): The hot plate test is performed at baseline and at regular intervals post-injection. The latency to a withdrawal response (licking or jumping) when the rat is placed on a surface at a controlled temperature (e.g., 52°C) is recorded. An increase in latency indicates sensory blockade.

  • Assessment of Motor Blockade: Motor function is assessed using a scale (e.g., 0 = normal gait, 3 = complete paralysis of the injected limb).

  • Data Analysis: The duration of sensory and motor blockade is determined as the time from injection until the return to baseline values. Dose-response curves can be generated to determine the potency (ED50) of each anesthetic.

start Start animal_prep Wistar Rat Anesthetized (Isoflurane) start->animal_prep injection Perineural Injection of Test Solution (e.g., 0.2 mL) animal_prep->injection assessment Assess Sensory and Motor Block at Timed Intervals injection->assessment sensory Sensory Blockade (Hot Plate Test) assessment->sensory Nociception motor Motor Blockade (Gait Score) assessment->motor Function data_analysis Determine Duration and Potency (ED50) sensory->data_analysis motor->data_analysis end End data_analysis->end

Workflow for in vivo evaluation of local anesthetics.
In Vitro Assessment of Sodium Channel Blockade

This protocol outlines a method to determine the potency of local anesthetics on their primary molecular target.

  • Cell Culture: A stable cell line expressing the target voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiotoxicity studies) is cultured.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on individual cells.

  • Experimental Procedure:

    • A holding potential is applied to the cell (e.g., -100 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • The test compound (ropivacaine or levobupivacaine) is perfused at increasing concentrations.

    • The peak sodium current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition is plotted against the drug concentration. A concentration-response curve is fitted to the data to determine the IC50 (the concentration at which 50% of the sodium current is inhibited), which is a measure of the drug's potency.

Logical Relationships and Key Differences

The choice between ropivacaine and levobupivacaine often depends on the specific clinical scenario and the desired balance between sensory and motor blockade, duration of action, and safety.

cluster_properties Comparative Properties ropivacaine Ropivacaine potency Potency ropivacaine->potency Less Potent duration Duration of Action ropivacaine->duration Shorter motor_block Motor Block Intensity ropivacaine->motor_block Less Intense (Greater sensory-motor differentiation) cardiotoxicity Cardiotoxicity Potential ropivacaine->cardiotoxicity Lower levobupivacaine Levobupivacaine levobupivacaine->potency More Potent levobupivacaine->duration Longer levobupivacaine->motor_block More Intense levobupivacaine->cardiotoxicity Higher (than Ropivacaine) Lower (than Bupivacaine)

Key comparative features of ropivacaine and levobupivacaine.

Conclusion

Both ropivacaine and levobupivacaine represent significant advancements in local anesthesia, offering improved safety profiles compared to racemic bupivacaine. Levobupivacaine is more potent and provides a longer duration of sensory and motor blockade, which may be advantageous for certain surgical procedures and for prolonged postoperative analgesia. Conversely, ropivacaine exhibits a greater degree of sensory-motor differentiation, meaning it produces less intense motor block for a given level of sensory anesthesia. This characteristic is particularly useful in clinical situations where preserving motor function is desirable, such as in labor analgesia. Furthermore, ropivacaine is generally considered to have a wider safety margin, particularly concerning cardiotoxicity. The selection between these two agents should be guided by the specific clinical requirements of the procedure and the patient's condition, balancing the need for potency and duration against the desire for minimal motor impairment and maximal safety.

References

Safety Operating Guide

Navigating the Disposal of Elucaine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of Elucaine and to ensure full compliance with all applicable regulations.

Chemical and Physical Properties of this compound

While a comprehensive SDS is unavailable, the following information has been compiled from available chemical databases.

PropertyValue
CAS Number 25314-87-8
Molecular Formula C₁₉H₂₃NO₂
Molecular Weight 297.39 g/mol
Synonyms Benzenemethanol, .alpha.-((diethylamino)methyl)-, benzoate (ester)

General Laboratory Chemical Waste Disposal Protocol

The following is a generalized protocol for the disposal of chemical waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific policies.

  • Waste Identification and Segregation:

    • Properly identify and classify all chemical waste.[1][2]

    • Segregate waste into compatible categories to prevent dangerous reactions.[3][4][5] Common segregation categories include:

      • Halogenated Organic Solvents

      • Non-Halogenated Organic Solvents

      • Acids (pH < 2)

      • Bases (pH > 12.5)

      • Heavy Metal Solutions

      • Oxidizers

      • Reactives (e.g., water-reactive chemicals)

    • Never mix incompatible waste streams.

  • Container Management:

    • Use appropriate, leak-proof, and chemically compatible containers for waste collection.

    • Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages of each component.

    • Keep waste containers closed except when adding waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling chemical waste. The level of PPE required will depend on the hazards of the waste.

PPE LevelDescriptionExamples
Level D Minimum protection for low-hazard environments.Safety glasses, gloves, lab coat, steel-toe boots.
Level C Required when airborne substances are present and identified.Full-face air-purifying respirator, chemical-resistant gloves and suit.
Level B High level of respiratory protection with less skin protection needed.Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing.
Level A Highest level of respiratory, skin, and eye protection for highly toxic or unknown substances.Fully encapsulated chemical- and vapor-protective suit, SCBA.
  • Storage and Disposal:

    • Store hazardous waste in a designated, secure, and well-ventilated area.

    • Arrange for waste pickup through your institution's EHS department. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.

Experimental Workflow for Chemical Waste Disposal

General Chemical Waste Disposal Workflow A Identify Waste Chemical B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Class (Flammable, Corrosive, Reactive, Toxic) B->C SDS Available J SDS Unavailable? Consult EHS Immediately B->J SDS Not Available D Segregate into Compatible Waste Stream C->D E Select Appropriate & Labeled Waste Container D->E G Transfer Waste to Container E->G F Wear Appropriate PPE F->G H Store in Designated Hazardous Waste Area G->H I Arrange for EHS Pickup H->I

Caption: General workflow for laboratory chemical waste disposal.

Emergency Procedures for Chemical Spills

In the event of a chemical spill, follow these general procedures.

  • Alert personnel in the immediate area.

  • Assess the spill. If the spill is large, involves highly toxic material, or you are unsure how to proceed, evacuate the area and contact your institution's emergency number.

  • Control the spill, if safe to do so, by using a spill kit with appropriate absorbent materials. Work from the outside of the spill inward.

  • Decontaminate the area after the spill has been absorbed.

  • Collect and containerize all contaminated materials (absorbents, PPE, etc.) as hazardous waste.

  • Label the waste container and arrange for disposal through your EHS department.

Chemical Waste Segregation Guide

Waste StreamExamplesIncompatible with
Acids Hydrochloric acid, Sulfuric acidBases, Oxidizers, Flammable liquids
Bases Sodium hydroxide, Ammonium hydroxideAcids, Oxidizers
Flammable Liquids Ethanol, Acetone, TolueneAcids, Oxidizers
Oxidizers Nitric acid, Perchloric acidOrganic solvents, Flammable solids, Bases
Halogenated Solvents Chloroform, DichloromethaneNon-halogenated solvents (in some protocols)
Non-Halogenated Solvents Hexane, Ethyl acetateHalogenated solvents (in some protocols)

This guide provides a framework for the safe handling and disposal of chemical waste. The absence of a specific SDS for this compound underscores the critical importance of consulting with your institution's EHS department before handling or disposing of this substance.

References

Essential Safety and Handling Protocols for Elucaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumption that "Elucaine" is a solid, powdered chemical with low hazardous properties, similar to amino acids such as L-Leucine or L-Isoleucine. No specific Safety Data Sheet (SDS) for a substance named "this compound" was found in public databases. Therefore, these recommendations are derived from general best practices for handling non-hazardous chemical powders in a laboratory setting. Researchers must consult the specific SDS provided by the manufacturer for definitive safety information.

This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure, even with substances of low presumed toxicity. The following table summarizes the recommended PPE.

Protection Type Specific PPE Standard Purpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 / EN 166To protect eyes from airborne powder and potential splashes.[1][2]
Hand Protection Nitrile or latex glovesASTM D6319 / EN 455To prevent skin contact. Gloves should be inspected before use and disposed of after handling.[3][4][5]
Body Protection Laboratory coatN/ATo protect personal clothing from contamination.
Respiratory Protection N95 or FFP2 respiratorNIOSH or EN 149Recommended when handling large quantities or when there is a potential for significant dust generation to avoid inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information (if any), and date of receipt.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Preparation and Use
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a bench with adequate ventilation, to minimize inhalation exposure.

  • Weighing: When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.

  • Spill Prevention: Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder and prevent spills.

  • Solution Preparation: When dissolving this compound, add the solid to the liquid slowly to avoid splashing.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

This compound Waste
  • Unused Product: Unused or surplus this compound should be disposed of as chemical waste through a licensed disposal company. Do not discharge into drains.

  • Contaminated Materials: Items such as weigh boats, paper towels, and other disposable materials contaminated with this compound should be collected in a designated, labeled waste container.

Contaminated PPE
  • Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated chemical waste container.

  • Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered or disposed of according to institutional guidelines.

  • Respirators: Disposable respirators should be discarded after use.

Empty Containers
  • Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal: Once decontaminated, remove or deface the label and dispose of the container in the regular trash or recycling, in accordance with institutional procedures.

Physicochemical Data (Based on L-Isoleucine as an Analog)

The following table summarizes key physicochemical data for L-Isoleucine, which may serve as a reference for this compound in the absence of specific data.

Property Value Source
Physical State Solid (White Powder)
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Melting Point 288 °C (decomposes)
Solubility Soluble in water

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Elucaine_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_disposal Waste Management & Disposal start Start: Receive this compound Shipment inspect Inspect Container for Damage start->inspect sds Consult Safety Data Sheet (SDS) inspect->sds If OK quarantine Quarantine & Report if Damaged inspect->quarantine ppe_select Select Appropriate PPE sds->ppe_select storage Store in Cool, Dry, Ventilated Area ppe_select->storage handling_area Work in Designated Area (e.g., Fume Hood) storage->handling_area weighing Weighing & Preparation handling_area->weighing experiment Perform Experiment weighing->experiment waste_gen Waste Generation experiment->waste_gen spill Spill Occurs waste_gen->spill spill_kit Use Spill Kit & Clean Up spill->spill_kit Yes waste_collect Collect Chemical & Contaminated Waste spill->waste_collect No spill_kit->waste_collect ppe_dispose Dispose of Contaminated PPE waste_collect->ppe_dispose container_dispose Decontaminate & Dispose of Empty Containers ppe_dispose->container_dispose end End: Process Complete container_dispose->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.